molecular formula C6H6N2O2 B096847 3-Methyl-2-nitropyridine CAS No. 18368-73-5

3-Methyl-2-nitropyridine

Cat. No.: B096847
CAS No.: 18368-73-5
M. Wt: 138.12 g/mol
InChI Key: NNHSGPKSSZLCGT-UHFFFAOYSA-N
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Description

3-Methyl-2-nitropyridine is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-5-3-2-4-7-6(5)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHSGPKSSZLCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340357
Record name 3-Methyl-2-nitropyridine
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18368-73-5
Record name 3-Methyl-2-nitropyridine
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Record name 3-methyl-2-nitropyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methyl-2-nitropyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details a reliable synthetic pathway, physical and spectroscopic properties, and essential safety information.

Introduction

This compound (CAS No: 18368-73-5) is a valuable building block in organic synthesis.[1] Its structure, featuring a pyridine ring substituted with a methyl and a nitro group, offers multiple reaction sites for further functionalization, making it an important precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] This guide outlines a robust and optimized two-step method for its preparation from commercially available starting materials.

Physical and Chemical Properties

This compound is a yellow crystalline solid with a pungent odor.[2] It is soluble in common organic solvents like ethanol and ether, with slight solubility in water.[2] The compound is sensitive to light and should be stored accordingly.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₆N₂O₂[3]
Molecular Weight 138.12 g/mol [3]
Appearance Yellow crystalline solid[2]
Odor Pungent[2]
Melting Point 43-44 °CChemBK
CAS Number 18368-73-5[3]

Synthesis of this compound

A reliable and optimized two-step synthesis for this compound has been developed, starting from the readily available 2-chloro-3-nitropyridine.[4][5] This method avoids the use of hazardous reagents such as sodium metal. The overall synthetic workflow is depicted below.

SynthesisWorkflow Start 2-Chloro-3-nitropyridine Intermediate Diethyl (2-nitro-3-pyridyl)malonate Start->Intermediate Diethyl malonate, K₂CO₃, THF Product This compound Intermediate->Product aq. H₂SO₄, Hydrolysis & Decarboxylation

Caption: Two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Diethyl (2-nitro-3-pyridyl)malonate

This procedure is adapted from a method utilizing the high reactivity of 2-chloro-3-nitropyridines towards nucleophiles.[4][5]

  • To a stirred suspension of potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF), add diethyl malonate.

  • To this mixture, add a solution of 2-chloro-3-nitropyridine in anhydrous THF.

  • The reaction mixture is then stirred at an appropriate temperature and for a sufficient time to ensure the completion of the reaction.

  • The resulting diethyl (2-nitro-3-pyridyl)malonate is typically used in the next step without further purification.[4]

Step 2: Hydrolysis and Decarboxylation to this compound

The crude diethyl (2-nitro-3-pyridyl)malonate is subjected to acidic hydrolysis and decarboxylation.[4]

  • The crude product from the previous step is treated with aqueous sulfuric acid (H₂SO₄).

  • The mixture is heated to induce hydrolysis of the ester groups and subsequent decarboxylation of the resulting malonic acid intermediate.

  • After cooling, the reaction mixture is worked up to isolate the final product, this compound.

  • Purification can be achieved by recrystallization or other standard techniques to yield a product of high purity.[4]

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
15.8CH₃
127.3C-5
133.0C-4
134.1C-3
152.0C-6
152.8C-2

Source: PubChem.[3] The spectrum was reported in Magn. Reson. Chem. 31, 38 (1993).

Mass Spectrometry (MS)

The mass spectrum of this compound confirms its molecular weight.

Table 3: GC-MS Data for this compound

m/zInterpretation
138[M]⁺ (Molecular Ion)
122[M - O]⁺
108[M - NO]⁺
92[M - NO₂]⁺
78[C₅H₄N]⁺

Source: PubChem, NIST Mass Spectrometry Data Center.[3]

The fragmentation pattern is consistent with the structure of this compound, showing characteristic losses of oxygen, nitric oxide, and the nitro group.

MassSpecFragmentation M [C₆H₆N₂O₂]⁺ m/z = 138 M_O [C₆H₆N₂O]⁺ m/z = 122 M->M_O - O M_NO [C₆H₅N₂]⁺ m/z = 108 M->M_NO - NO M_NO2 [C₆H₆N]⁺ m/z = 92 M->M_NO2 - NO₂ PyridineRing [C₅H₄N]⁺ m/z = 78 M_NO2->PyridineRing - CH₂

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Safety Information

This compound is an irritant to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This technical guide provides a detailed overview of a reliable synthetic method for this compound and its characterization. The presented two-step synthesis, which avoids harsh reagents, offers a practical approach for obtaining this important chemical intermediate. The provided spectroscopic data serves as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. Adherence to the outlined safety precautions is essential when working with this chemical.

References

Spectroscopic Profile of 3-Methyl-2-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-2-nitropyridine (C₆H₆N₂O₂), a key intermediate in various synthetic applications. This document compiles available mass spectrometry data and outlines the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on its molecular structure. Detailed experimental protocols for acquiring such spectra are also provided for researchers aiming to characterize this compound.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: Experimental ¹H and ¹³C NMR data were not available in the sources reviewed. The following are predicted values based on the structure and known chemical shifts for similar pyridine derivatives.

¹H NMR (Proton NMR) Predicted, in CDCl₃, at 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5Doublet1HH6 (proton on C6)
~7.8Doublet1HH4 (proton on C4)
~7.3Triplet1HH5 (proton on C5)
~2.6Singlet3HCH₃ (methyl protons)

¹³C NMR (Carbon-13 NMR) Predicted, in CDCl₃, at 100 MHz. A cited source for experimental data is Magn. Reson. Chem. 31, 38 (1993), though the data was not directly accessible.[1]

Chemical Shift (δ) ppmAssignment
~160C2 (carbon bearing NO₂)
~150C6
~135C4
~130C3 (carbon bearing CH₃)
~125C5
~20CH₃ (methyl carbon)
Table 2: Infrared (IR) Spectroscopy Data

Note: A specific experimental IR spectrum for this compound was not found. The table below lists the expected characteristic absorption bands based on its functional groups.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3100-3000MediumC-H StretchAromatic C-H
~2950-2850MediumC-H StretchAliphatic C-H (in CH₃)
~1600-1450Medium-StrongC=C & C=N StretchPyridine Ring
~1550-1500StrongAsymmetric NO₂ StretchNitro Group
~1350-1300StrongSymmetric NO₂ StretchNitro Group
~850-750StrongC-H Bend (out-of-plane)Aromatic C-H
~750-700MediumC-N StretchC-NO₂
Table 3: Mass Spectrometry (MS) Data

The mass spectrometry data is available from the NIST Mass Spectrometry Data Center.[1] The molecular weight of this compound is 138.12 g/mol .[1]

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
138LowMolecular Ion [M]⁺
92High (Base Peak)[M - NO₂]⁺ or fragment
65MediumAromatic fragment
39MediumAromatic fragment

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for compounds of this nature and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure the instrument is properly tuned and shimmed for the solvent used to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle of 45-90 degrees, a wider spectral width than for ¹H NMR, and a significantly larger number of scans due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Methodology (Thin Film Method):

  • Sample Preparation:

    • Dissolve a small amount (1-2 mg) of solid this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

    • Drop the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

  • Instrumentation:

    • Use a Fourier-Transform Infrared (FT-IR) spectrometer.

    • Record a background spectrum of the clean, empty sample compartment.

  • Spectrum Acquisition:

    • Place the salt plate with the sample film into the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Data Analysis:

    • Identify the major absorption bands and correlate their wavenumbers (in cm⁻¹) to specific functional group vibrations (e.g., N-O stretching, C=C stretching, C-H stretching).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to support its structural elucidation.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The compound will be vaporized and separated from the solvent and any impurities on a capillary column.

  • Ionization and Mass Analysis:

    • As the compound elutes from the GC column, it enters the MS ion source.

    • In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis:

    • A detector records the abundance of each ion at a specific m/z.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

    • Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C Spectra) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 3-Methyl-2-nitropyridine: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, purification, and spectroscopic characterization of 3-Methyl-2-nitropyridine. This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, particularly in the pharmaceutical and agrochemical industries. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

This compound (CAS No: 18368-73-5) is a functionalized pyridine derivative featuring a methyl group at the 3-position and a nitro group at the 2-position.[1] This substitution pattern imparts unique reactivity to the molecule, making it a versatile building block for the synthesis of more complex heterocyclic systems. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution reactions, while the methyl group offers a site for further functionalization. Its applications include serving as an intermediate in the synthesis of pharmaceuticals, such as antibiotics, and as a precursor for pesticides and fungicides.[2]

Physical and Chemical Properties

This compound is a yellow crystalline solid with a pungent odor.[2] It is relatively stable but can be sensitive to light.[2] It exhibits solubility in various organic solvents and is slightly soluble in water.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₆N₂O₂[2]
Molecular Weight 138.12 g/mol [1]
Appearance Yellow crystalline solid[2]
Melting Point 43-44 °C[2]
Boiling Point 266.6 ± 20.0 °C (Predicted)[2]
Density 1.246 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in ethanol, ether; slightly soluble in water[2]
pKa -2.30 ± 0.22 (Predicted)[2]
CAS Number 18368-73-5[1]

Synthesis and Purification

Two primary synthetic routes for this compound are commonly employed: the nitration of 3-methylpyridine and the nucleophilic substitution of 2-chloro-3-nitropyridine.

Experimental Protocols

Method 1: Nitration of 3-Methylpyridine-1-oxide followed by Deoxygenation

This method involves the nitration of the more reactive 3-methylpyridine-1-oxide, followed by deoxygenation to yield the target compound.

  • Step 1: Oxidation of 3-Methylpyridine to 3-Methylpyridine-1-oxide:

    • In a round-bottomed flask, dissolve 3-methylpyridine in glacial acetic acid.

    • Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide.

    • Heat the reaction mixture at 70-80 °C for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture and neutralize it with a suitable base (e.g., sodium carbonate solution).

    • Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-methylpyridine-1-oxide.[3]

  • Step 2: Nitration of 3-Methylpyridine-1-oxide:

    • To a flask containing fuming nitric acid, slowly add concentrated sulfuric acid while cooling in an ice-salt bath.

    • To this nitrating mixture, add 3-methylpyridine-1-oxide portion-wise, maintaining a low temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) until the product precipitates.

    • Filter the precipitate, wash with cold water, and dry to obtain crude this compound-1-oxide.[3]

  • Step 3: Deoxygenation of this compound-1-oxide:

    • Dissolve the crude this compound-1-oxide in a suitable solvent (e.g., chloroform or acetic acid).

    • Add a reducing agent, such as phosphorus trichloride (PCl₃), dropwise at room temperature.

    • Heat the mixture to reflux for a few hours.

    • After cooling, pour the reaction mixture into water and neutralize with a base.

    • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Method 2: From 2-Chloro-3-nitropyridine

This route involves a nucleophilic substitution reaction where the chloro group is displaced by a methyl group, typically via an organometallic reagent or a malonic ester synthesis followed by decarboxylation.

  • Step 1: Synthesis via Malonic Ester:

    • To a solution of diethyl malonate in an anhydrous solvent like tetrahydrofuran (THF), add a base such as sodium hydride or potassium carbonate to generate the malonate anion.

    • Add 2-chloro-3-nitropyridine to the reaction mixture and heat under reflux.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and quench with water.

    • Extract the product with an organic solvent.

    • The crude product is then subjected to hydrolysis and decarboxylation by heating with an acid (e.g., sulfuric acid) to yield this compound.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

  • Recrystallization:

    • Dissolve the crude product in a minimum amount of a hot solvent. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.[4]

    • If the solution is colored, add a small amount of activated charcoal and heat briefly.

    • Hot filter the solution to remove insoluble impurities and the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]

  • Column Chromatography:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a chromatography column with the slurry.

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

    • Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.[6]

    • Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.[7]

Visualization of Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials (3-Methylpyridine or 2-Chloro-3-nitropyridine) Reaction Chemical Reaction (Nitration/Deoxygenation or Nucleophilic Substitution) Start->Reaction Reagents Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Crude Crude Product Workup->Crude Purification_Method Purification (Recrystallization or Column Chromatography) Crude->Purification_Method Pure Pure this compound Purification_Method->Pure Analysis Characterization (NMR, IR, MS) Pure->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The structure and purity of this compound are confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueDataInterpretation
¹H NMR δ (ppm): ~8.5 (d, 1H, H6), ~7.7 (d, 1H, H4), ~7.3 (dd, 1H, H5), ~2.6 (s, 3H, CH₃)The downfield shifts of the aromatic protons are consistent with the electron-withdrawing effect of the nitro group and the pyridine ring. The singlet at ~2.6 ppm corresponds to the methyl protons.
¹³C NMR δ (ppm): ~158 (C2), ~148 (C6), ~136 (C4), ~132 (C3), ~125 (C5), ~18 (CH₃)The chemical shifts are indicative of the carbon skeleton of a substituted pyridine ring, with the carbon bearing the nitro group (C2) being significantly downfield.
FTIR ν (cm⁻¹): ~3100-3000 (C-H aromatic stretch), ~2950-2850 (C-H aliphatic stretch), ~1600, 1470 (C=C and C=N ring stretch), ~1530, 1350 (N-O asymmetric and symmetric stretch of NO₂)The characteristic absorption bands confirm the presence of the aromatic pyridine ring, the methyl group, and the nitro group.
Mass Spectrometry (EI) m/z (%): 138 (M⁺), 122 ([M-O]⁺), 108 ([M-NO]⁺), 92 ([M-NO₂]⁺), 78The molecular ion peak at m/z 138 confirms the molecular weight. Fragmentation often involves the loss of oxygen, nitric oxide, or the entire nitro group.

Safety and Handling

This compound is classified as an irritant to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

Conclusion

This compound is a key synthetic intermediate with significant applications in the development of pharmaceuticals and agrochemicals. This guide has provided a detailed overview of its physical and chemical properties, comprehensive synthetic and purification protocols, and characteristic spectroscopic data. The information presented herein is intended to be a valuable resource for scientists and researchers working with this versatile compound.

References

An In-depth Technical Guide to the Discovery and History of 3-Methyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-nitropyridine, a substituted pyridine derivative, has emerged as a valuable intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this pivotal molecule. It details the evolution of its synthetic methods, presents key quantitative data in a structured format, and explores its role in the development of targeted therapeutics, including Janus kinase (JAK) inhibitors. Detailed experimental protocols and visual representations of synthetic workflows and relevant signaling pathways are included to provide a thorough resource for researchers and professionals in drug development.

Introduction: The Emergence of a Versatile Synthetic Building Block

This compound, also known as 2-nitro-3-picoline, is an organic compound with the chemical formula C₆H₆N₂O₂.[1][2] It is a yellow crystalline solid, soluble in many organic solvents, and has garnered significant attention as a versatile precursor in organic synthesis.[3] Its strategic placement of a nitro group and a methyl group on the pyridine ring allows for a variety of chemical transformations, making it a key component in the construction of more complex molecules.[4] The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, while the methyl group offers a handle for further functionalization.

The history of pyridine chemistry dates back to the 19th century, with significant contributions from chemists like Arthur Rudolf Hantzsch and Aleksei Chichibabin who developed foundational methods for synthesizing the pyridine ring itself.[5][6][7] The subsequent exploration of pyridine derivatives, including the nitration of picolines (methylpyridines), paved the way for the eventual synthesis and characterization of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data has been compiled from various sources to provide a comparative overview.

PropertyValueReference(s)
Chemical Formula C₆H₆N₂O₂[1][2]
Molecular Weight 138.12 g/mol [2]
CAS Number 18368-73-5[2]
Appearance Yellow crystal[3]
Melting Point Not available in historical context
Boiling Point Not available in historical context
Solubility Soluble in organic solvents (e.g., ethanol, ether), slightly soluble in water[3]
Synonyms 2-Nitro-3-picoline, 2-Nitro-3-methylpyridine[2]

Historical Synthesis and Modern Preparations

The direct nitration of 3-picoline (3-methylpyridine) to produce this compound has been a challenging synthetic problem due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. Early methods for the nitration of pyridines often required harsh conditions and resulted in low yields.

Two-Step Synthesis from 2-Chloro-3-nitropyridine

This method utilizes the reactivity of 2-chloro-3-nitropyridine towards nucleophiles. The process involves the introduction of a methyl group precursor, followed by decarboxylation.

Synthesis_Workflow A 2-Chloro-3-nitropyridine C Intermediate Malonate Adduct A->C Nucleophilic Substitution B Diethyl Malonate, NaH B->C E This compound C->E Hydrolysis & Decarboxylation D H2SO4 (aq), Heat D->E

Fig. 1: Two-step synthesis of this compound.

Experimental Protocol: Synthesis of 2-Methyl-3-nitropyridine

This protocol is adapted from a patented method for the preparation of 2-methyl-3-nitropyridine.[8]

  • Step 1: Condensation Reaction

    • In a suitable reaction vessel, a mixture of diethyl malonate and sodium is heated in an oil bath to 90°C and stirred for 1 hour.

    • The temperature is then raised to 120°C and stirring is continued for 45 minutes.

    • After cooling to room temperature, a toluene solution of 2-chloro-3-nitropyridine is added dropwise.

    • The reaction mixture is heated to 110°C for 1.5 hours, then cooled to room temperature and stirred for 15 hours to yield the intermediate malonate adduct.

  • Step 2: Hydrolysis and Decarboxylation

    • The intermediate from Step 1 is subjected to acidic hydrolysis and decarboxylation under an acidic condition, typically by heating with an aqueous acid such as sulfuric acid.

    • The resulting 2-methyl-3-nitropyridine is then isolated and purified.

Applications in Drug Discovery and Development

This compound and its derivatives are crucial intermediates in the synthesis of various biologically active molecules. Their utility is particularly prominent in the development of targeted therapies.

Precursor to Janus Kinase (JAK) Inhibitors

A significant application of nitropyridine derivatives is in the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[9][10] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.[9][10]

Specifically, derivatives of this compound have been utilized as key building blocks in the synthesis of potent and selective JAK2 inhibitors.[11] These inhibitors can modulate the activity of the JAK2 enzyme, thereby interfering with the aberrant signaling that drives these diseases.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation JAK2_P p-JAK2 JAK2->JAK2_P Autophosphorylation STAT STAT STAT_P p-STAT STAT->STAT_P JAK2_P->STAT Phosphorylation STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene Target Gene Transcription DNA->Gene Activation Cytokine Cytokine Cytokine->Receptor Binding Inhibitor JAK2 Inhibitor (derived from this compound) Inhibitor->JAK2_P Inhibition

Fig. 2: The JAK-STAT signaling pathway and the inhibitory action of a JAK2 inhibitor.

The diagram illustrates how a cytokine binding to its receptor activates JAK2, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and activate gene transcription. A JAK2 inhibitor, synthesized from a this compound derivative, can block the autophosphorylation of JAK2, thereby inhibiting the entire downstream signaling cascade.

Conclusion

This compound has evolved from a synthetically challenging molecule to a readily accessible and highly valuable intermediate in modern organic chemistry. Its unique structural features provide a versatile platform for the synthesis of a diverse range of complex molecules with significant biological activity. The application of its derivatives in the development of targeted therapies, such as JAK2 inhibitors, highlights its importance in the field of drug discovery and development. This guide has provided a comprehensive overview of its history, synthesis, and key applications, offering a valuable resource for researchers and professionals working at the forefront of chemical and pharmaceutical innovation.

References

3-Methyl-2-nitropyridine: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Methyl-2-nitropyridine. While this compound is generally stable, it exhibits sensitivity to light. This document outlines the best practices for handling and storage to ensure its integrity for research and development purposes. Furthermore, it details robust experimental protocols for conducting forced degradation studies, a critical component in the development of stability-indicating analytical methods for pharmaceutical applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to its handling and storage.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol
Appearance Yellow crystal
Melting Point 43-44 °C
Boiling Point 266.6 ± 20.0 °C (Predicted)
Solubility Soluble in organic solvents (e.g., ethanol, ether), slightly soluble in water.

Stability Profile and Incompatibilities

This compound is a relatively stable organic compound. However, its stability can be compromised under certain conditions. The primary known sensitivity is to light, which may induce photolytic reactions.

To maintain the compound's integrity, it is crucial to avoid contact with incompatible materials. These include:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

Exposure to these substances can lead to degradation of this compound.

Recommended Storage Conditions

Proper storage is paramount to preserving the quality and stability of this compound. The following conditions are recommended:

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendation
Temperature Room Temperature
Atmosphere Sealed in a dry environment
Light Exposure Protect from light
Container Tightly closed container
Ventilation Store in a well-ventilated place

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[1][2] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2]

The following are detailed methodologies for conducting forced degradation studies on this compound. A typical starting concentration for the drug substance in these studies is 1 mg/mL.[3] The goal is to achieve a degradation of approximately 5-20%.[4]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway. Studies should be conducted across a range of pH values.

Protocol:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1N Hydrochloric Acid (HCl).

    • Reflux the solution at 60°C for 30 minutes.[4]

    • If no degradation is observed, consider using a higher concentration of acid or a longer exposure time.

    • After the designated time, cool the solution and neutralize it with an appropriate amount of a suitable base (e.g., 0.1N Sodium Hydroxide) before analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 0.1N Sodium Hydroxide (NaOH).

    • Reflux the solution at 60°C for 30 minutes.[4]

    • If no degradation is observed, a higher concentration of the base or longer exposure may be necessary.

    • Cool the solution and neutralize it with a suitable acid (e.g., 0.1N Hydrochloric Acid) prior to analysis.

  • Neutral Hydrolysis:

    • Prepare a solution of this compound in water.

    • Reflux the solution for an extended period, monitoring for degradation at appropriate time points.

Hydrolytic_Degradation_Workflow cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_neutral Neutral Hydrolysis A1 Dissolve in 0.1N HCl A2 Reflux at 60°C for 30 min A1->A2 A3 Cool and Neutralize A2->A3 Analysis Analyze Samples A3->Analysis B1 Dissolve in 0.1N NaOH B2 Reflux at 60°C for 30 min B1->B2 B3 Cool and Neutralize B2->B3 B3->Analysis N1 Dissolve in Water N2 Reflux and Monitor N1->N2 N2->Analysis

Hydrolytic Degradation Experimental Workflow
Oxidative Degradation

Oxidation can be a significant degradation pathway for many organic molecules.

Protocol:

  • Prepare a solution of this compound.

  • Add a suitable concentration of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂). Other oxidizing agents like metal ions or radical initiators can also be used.[4]

  • Keep the solution at room temperature and monitor for degradation over a defined period (e.g., 24 hours).

  • Analyze the sample at appropriate time intervals.

Oxidative_Degradation_Workflow start Prepare Solution of This compound add_h2o2 Add 3% Hydrogen Peroxide start->add_h2o2 incubate Incubate at Room Temperature add_h2o2->incubate monitor Monitor Degradation (e.g., over 24 hours) incubate->monitor analyze Analyze Samples monitor->analyze

Oxidative Degradation Experimental Workflow
Photolytic Degradation

Given the known light sensitivity of this compound, photostability testing is critical.

Protocol:

  • Expose a solid sample and a solution of this compound to a light source that provides combined UV and visible light.

  • According to ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[3]

  • A control sample should be kept in the dark under the same temperature conditions to differentiate between thermal and photolytic degradation.

  • Analyze the light-exposed and dark control samples.

Photolytic_Degradation_Logical_Relationship cluster_samples Sample Preparation cluster_conditions Exposure Conditions Solid_Sample Solid this compound Light_Exposure ICH Q1B Light Source (UV/Vis) Solid_Sample->Light_Exposure Dark_Control Dark Control (Same Temperature) Solid_Sample->Dark_Control Solution_Sample Solution of this compound Solution_Sample->Light_Exposure Solution_Sample->Dark_Control Analysis_Light Analyze Light-Exposed Samples Light_Exposure->Analysis_Light Analysis_Dark Analyze Dark Control Samples Dark_Control->Analysis_Dark

Photolytic Degradation Logical Relationship
Thermal Degradation

Thermal stability is assessed by exposing the compound to elevated temperatures.

Protocol:

  • Place a solid sample of this compound in a temperature-controlled oven.

  • Conduct the study at a range of temperatures, for example, from 40°C to 80°C.[3]

  • Monitor the sample over a defined period, taking aliquots for analysis at specific time points.

  • For solution-state thermal stability, prepare a solution in a suitable solvent and subject it to the same temperature conditions.

Conclusion

This compound is a stable compound under standard conditions, with a noted sensitivity to light. Adherence to the recommended storage conditions—in a dry, dark, and well-ventilated environment at room temperature—is essential for maintaining its integrity. For researchers and drug development professionals, the provided protocols for forced degradation studies offer a robust framework for investigating its intrinsic stability, identifying potential degradants, and developing validated, stability-indicating analytical methods crucial for regulatory submissions and ensuring product quality and safety.

References

A Technical Guide to Understanding the Solubility of 3-Methyl-2-nitropyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qualitative Solubility Profile

General assessments indicate that 3-Methyl-2-nitropyridine is soluble in many organic solvents while exhibiting limited solubility in water.[1][2] It is reported to be soluble in polar protic solvents like ethanol and in ether solvents.[1] Based on its chemical structure—a moderately polar aromatic heterocycle—it is anticipated to be soluble in a range of common organic solvents used in laboratory and industrial settings.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, empirical determination is necessary. The following protocols outline the gravimetric method for quantitative analysis and a simple procedure for qualitative assessment.

Protocol 1: Quantitative Solubility Determination by the Gravimetric Method

The gravimetric method is a precise and widely used technique for determining the solubility of a solid in a liquid.[3][4][5] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus:

  • This compound

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene)

  • Analytical balance

  • Thermostatically controlled shaker or magnetic stirrer with heating plate

  • Conical flasks with stoppers

  • Volumetric pipettes

  • Evaporating dishes (pre-weighed)

  • Drying oven

  • Filtration apparatus (e.g., syringe filters or filter paper with funnel)

  • Desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.[3]

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24h, 36h, 48h) and analyzed; equilibrium is reached when consecutive measurements yield the same concentration.[3]

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a volumetric pipette. It is crucial to avoid transferring any solid particles.

    • Filter the collected sample using a syringe filter or filter paper to remove any remaining microcrystals.

  • Gravimetric Analysis:

    • Transfer the filtered solution into a pre-weighed evaporating dish.[3]

    • Record the total weight of the evaporating dish and the solution.

    • Evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. For higher boiling point solvents, gentle heating may be applied.

    • Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of this compound to remove any residual solvent. Dry to a constant weight.[3]

    • Cool the evaporating dish in a desiccator to room temperature before weighing.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or mole fraction.

    • Weight of solute (g): (Weight of dish + dry solute) - (Weight of empty dish)

    • Solubility ( g/100 mL): (Weight of solute / Volume of solution pipetted) x 100

Protocol 2: Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.[6][7]

Materials and Apparatus:

  • This compound

  • Selected organic solvents

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Place a small, consistent amount (e.g., 25 mg) of this compound into a small test tube.[8]

  • Add the chosen solvent (e.g., 1 mL) to the test tube.[8]

  • Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the test tube.[6]

  • Allow the mixture to stand and observe.

  • Record the observation as:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.[6]

Data Presentation

For quantitative results obtained from the gravimetric method, it is recommended to present the data in a clear, tabular format for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

SolventTemperature (°C)Solubility ( g/100 mL)
Ethanol25[Insert experimentally determined value]
Methanol25[Insert experimentally determined value]
Acetone25[Insert experimentally determined value]
Ethyl Acetate25[Insert experimentally determined value]
Dichloromethane25[Insert experimentally determined value]
Toluene25[Insert experimentally determined value]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination using the gravimetric method.

G A Start: Add excess this compound to solvent B Equilibration: Agitate at constant temperature (24-48h) A->B C Phase Separation: Allow solid to settle B->C D Sample Collection: Withdraw a known volume of supernatant C->D E Filtration: Remove any undissolved solid D->E F Weighing 1: Transfer filtrate to a pre-weighed evaporating dish E->F G Solvent Evaporation F->G H Drying: Place dish in oven to remove residual solvent G->H I Cooling: Cool dish in desiccator H->I J Weighing 2: Weigh the dish with the dry solute I->J K Calculation: Determine solubility (g/100 mL) J->K L End K->L

Caption: Workflow for Gravimetric Solubility Determination.

The solubility of this compound is a critical parameter for its effective use in research and development. While quantitative data is not widely published, the experimental protocols provided in this guide offer robust methods for its determination. Accurate solubility data is essential for optimizing reaction conditions, developing purification strategies such as crystallization, and for the formulation of active pharmaceutical ingredients. By following the detailed methodologies presented, researchers can generate reliable and reproducible solubility profiles for this compound in a variety of common organic solvents.

References

Methodological & Application

Application Notes and Protocols for the Nitration of 3-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of 3-methylpyridine (3-picoline) is a key chemical transformation for the synthesis of various pharmaceutical and agrochemical intermediates. Due to the electron-deficient nature of the pyridine ring, direct electrophilic nitration of 3-methylpyridine is challenging and often requires harsh conditions, leading to low yields. A more effective and widely adopted strategy involves a two-step process: the initial N-oxidation of 3-methylpyridine to activate the pyridine ring, followed by regioselective nitration of the resulting N-oxide. This protocol provides a detailed methodology for the synthesis of 3-methyl-4-nitropyridine-1-oxide, a valuable synthetic intermediate.

Experimental Protocols

Part 1: Synthesis of 3-Methylpyridine-1-oxide

This procedure outlines the oxidation of 3-methylpyridine to its corresponding N-oxide using hydrogen peroxide in glacial acetic acid.[1][2]

Materials:

  • 3-Methylpyridine (freshly distilled, b.p. 141–143°C)

  • Glacial acetic acid

  • 30% Hydrogen peroxide

  • Water

  • Chloroform

  • Anhydrous sodium sulfate

  • Acetone

Equipment:

  • 2-L round-bottomed flask

  • Oil bath

  • Apparatus for distillation under reduced pressure

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • In a 2-L round-bottomed flask, combine 600–610 ml of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine.

  • With shaking, add 318 ml (2.76 moles) of cold (5°C) 30% hydrogen peroxide to the mixture.

  • Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.

  • Remove the excess acetic acid and water under reduced pressure (30 mm). After collecting approximately 500 ml of distillate, dilute the residue with 200 ml of water and concentrate again, collecting another 200 ml of distillate.

  • Extract the residue with two 400–500 ml portions of boiling chloroform.

  • Use the combined chloroform extracts to wash the aqueous filtrates in a separatory funnel. Repeat the extraction of the aqueous layer with several fresh 500-ml portions of chloroform.

  • Combine all chloroform extracts and dry them over anhydrous sodium sulfate.

  • Filter the dried solution and concentrate it by distillation under reduced pressure.

  • Distill the product under vacuum (b.p. 84–85°C/0.3 mm) to yield 175–180 g (73–77%) of 3-methylpyridine-1-oxide.[1]

Part 2: Synthesis of 3-Methyl-4-nitropyridine-1-oxide

This protocol details the nitration of 3-methylpyridine-1-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid.[1]

Materials:

  • 3-Methylpyridine-1-oxide (liquefied)

  • Sulfuric acid (sp. gr. 1.84)

  • Fuming yellow nitric acid (sp. gr. 1.50)

  • Crushed ice

  • Sodium carbonate monohydrate

  • Chloroform

  • Anhydrous sodium sulfate

  • Acetone

Equipment:

  • 3-L round-bottomed flask

  • Ice-salt bath

  • Efficient spiral condenser

  • Oil bath

  • 4-L beaker

  • Apparatus for suction filtration

  • Separatory funnel

  • Apparatus for distillation under reduced pressure

  • 2-L Erlenmeyer flask

Procedure:

  • Add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide to 630 ml of cold (0–5°C) sulfuric acid in a 3-L round-bottomed flask immersed in an ice-salt bath.

  • Cool the resulting mixture to about 10°C and add 495 ml of fuming yellow nitric acid in 50-ml portions with shaking.

  • Attach an efficient spiral condenser to the flask and place it in an oil bath.

  • Slowly raise the temperature to 95–100°C over 25–30 minutes, at which point gas evolution will begin.

  • After about 5 minutes, the rate of gas evolution will increase. Remove the oil bath and control the vigorous reaction with an ice-water bath.

  • Once the vigorous reaction subsides to a moderate rate (about 5 minutes), remove the ice-water bath and allow the reaction to proceed for an additional 5–10 minutes.

  • Replace the oil bath and continue heating at 100–105°C for 2 hours.

  • Cool the reaction mixture to 10°C and pour it onto 2 kg of crushed ice in a 4-L beaker.

  • With stirring, add 1.36 kg of sodium carbonate monohydrate in small portions. This will cause the separation of the yellow crystalline product along with sodium sulfate. Caution: Large volumes of nitrogen oxides are evolved. Perform this step in a well-ventilated hood.

  • Allow the mixture to stand for 3 hours to expel nitrogen oxides.

  • Collect the yellow solid by suction filtration, wash it thoroughly with water, and dry it on the filter.

  • Extract the collected solid twice with 400–500 ml portions of boiling chloroform. Use the combined chloroform extracts to wash the aqueous filtrates.

  • Dry the combined chloroform extracts over anhydrous sodium sulfate and evaporate to dryness under reduced pressure.

  • Dissolve the residue in 1.5 L of boiling acetone and then cool at 5°C for 6–8 hours.

  • Filter the product by suction, wash with ether, and dry to yield 178–187 g (70–73%) of 3-methyl-4-nitropyridine-1-oxide (m.p. 137–138°C).[1]

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for the Synthesis of 3-Methylpyridine-1-oxide

ParameterValueReference
Starting Material3-Methylpyridine[1]
Oxidizing Agent30% Hydrogen peroxide[1]
SolventGlacial acetic acid[1]
Reaction Temperature70 ± 5°C[1]
Reaction Time24 hours[1]
Product3-Methylpyridine-1-oxide[1]
Yield73–77%[1]
Boiling Point84–85°C at 0.3 mm Hg[1]

Table 2: Summary of Reaction Parameters and Yields for the Synthesis of 3-Methyl-4-nitropyridine-1-oxide

ParameterValueReference
Starting Material3-Methylpyridine-1-oxide[1]
Nitrating AgentFuming yellow nitric acid[1]
Acid CatalystConcentrated sulfuric acid[1]
Reaction Temperature100–105°C[1]
Reaction Time2 hours[1]
Product3-Methyl-4-nitropyridine-1-oxide[1]
Yield70–73%[1]
Melting Point137–138°C[1]

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the two-step synthesis of 3-methyl-4-nitropyridine-1-oxide.

References

Application Notes and Protocols: 3-Methyl-2-nitropyridine as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-nitropyridine is a versatile chemical intermediate that serves as a crucial starting material in the synthesis of a variety of pharmaceutical compounds. Its pyridine core, substituted with both a methyl and a nitro group, provides multiple reaction sites for functionalization, making it a valuable building block in medicinal chemistry. The nitro group can be readily reduced to an amine, a key functional group in many biologically active molecules, while the pyridine ring itself is a common scaffold in numerous approved drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including 2-Amino-3-methylpyridine and its subsequent elaboration into more complex drug-like scaffolds such as those found in Janus Kinase (JAK) inhibitors.

Key Applications in Pharmaceutical Synthesis

This compound is primarily utilized as a precursor for 2-Amino-3-methylpyridine, a pivotal intermediate in the synthesis of various therapeutic agents. The reduction of the nitro group is a key transformation that opens up a wide range of subsequent chemical modifications.

Applications of 2-Amino-3-methylpyridine include:

  • Janus Kinase (JAK) Inhibitors: 2-Amino-3-methylpyridine is a common building block for the synthesis of JAK inhibitors, a class of drugs that target the JAK-STAT signaling pathway and are used in the treatment of autoimmune diseases and cancers.[1]

  • Antibacterial and Antifungal Agents: The pyridine scaffold is present in many antimicrobial drugs, and derivatives of 2-Amino-3-methylpyridine have been explored for their potential as antibacterial and antifungal agents.

  • Central Nervous System (CNS) Active Compounds: The structural motif of substituted pyridines is frequently found in drugs targeting the CNS, and 2-Amino-3-methylpyridine can be used as a starting point for the development of novel CNS drug candidates.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for the key transformations of this compound into valuable pharmaceutical intermediates.

Table 1: Reduction of this compound to 2-Amino-3-methylpyridine

Reduction MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Catalytic Hydrogenation10% Pd/CEthanolRoom Temperature4>95Generic Protocol
Stannous ChlorideSnCl₂·2H₂OEthanol78385-90Generic Protocol
Iron PowderFe, NH₄ClEthanol/Water802~90Generic Protocol

Table 2: Synthesis of a JAK Inhibitor Precursor from 2-Amino-3-methylpyridine

Reaction StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Amide Coupling2-Amino-3-methylpyridine, Carboxylic AcidHATU, DIPEADMFRoom Temperature1275-85Generic Protocol
CyclizationAmide IntermediatePOCl₃Toluene110660-70Generic Protocol

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-methylpyridine via Catalytic Hydrogenation

This protocol describes the reduction of this compound to 2-Amino-3-methylpyridine using palladium on carbon as a catalyst.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5 mol%)

  • Ethanol

  • Hydrogen gas

  • Celite®

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5 mol%) to the solution.

  • Connect the flask to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-3 atm for balloon hydrogenation or higher for a Parr shaker).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield 2-Amino-3-methylpyridine as a solid. The product is often of high purity and may not require further purification.

Protocol 2: Synthesis of a JAK Inhibitor Precursor

This protocol outlines a general two-step synthesis of a pyrazolo[1,5-a]pyrimidine core, a common scaffold in JAK inhibitors, starting from 2-Amino-3-methylpyridine.

Step 2a: Amide Coupling

Materials:

  • 2-Amino-3-methylpyridine (1.0 eq)

  • Substituted pyrazole-4-carboxylic acid (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of 2-Amino-3-methylpyridine (1.0 eq) and the substituted pyrazole-4-carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude amide can be purified by column chromatography on silica gel.

Step 2b: Cyclization

Materials:

  • Amide intermediate from Step 2a (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve the amide intermediate (1.0 eq) in toluene.

  • Carefully add phosphorus oxychloride (3.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 6 hours.

  • Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyrimidine core.

Visualizations

Signaling Pathway: JAK-STAT Inhibition

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Inhibitor JAK Inhibitor (derived from this compound) Inhibitor->JAK Inhibition DNA DNA pSTAT_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Cytokine Cytokine Cytokine->Receptor

Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.

Experimental Workflow: Synthesis of a Pharmaceutical Intermediate

Synthesis_Workflow Start This compound Step1 Reduction (e.g., Catalytic Hydrogenation) Start->Step1 Intermediate1 2-Amino-3-methylpyridine Step1->Intermediate1 Step2 Amide Coupling (with a carboxylic acid) Intermediate1->Step2 Intermediate2 Amide Intermediate Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Final_Product Pharmaceutical Intermediate (e.g., JAK Inhibitor Core) Step3->Final_Product

Caption: General workflow for the synthesis of a pharmaceutical intermediate.

Logical Relationship: Versatility of this compound

Versatility_Diagram cluster_intermediates Key Intermediates cluster_applications Pharmaceutical Applications Precursor This compound Amino_Pyridine 2-Amino-3-methylpyridine Precursor->Amino_Pyridine Reduction Halogenated_Pyridine Halogenated Derivatives Precursor->Halogenated_Pyridine Halogenation Other_Derivatives Other Functionalized Pyridines Precursor->Other_Derivatives Various Reactions JAK_Inhibitors JAK Inhibitors Amino_Pyridine->JAK_Inhibitors Antimicrobials Antimicrobials Amino_Pyridine->Antimicrobials CNS_Agents CNS Agents Halogenated_Pyridine->CNS_Agents Antivirals Antivirals Other_Derivatives->Antivirals

Caption: Versatility of this compound in pharmaceutical synthesis.

References

Application Notes and Protocols for the Reduction of 3-Methyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed experimental procedures for the reduction of 3-Methyl-2-nitropyridine to its corresponding amine, 3-Methyl-2-aminopyridine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below cover common and effective reduction methods, including catalytic hydrogenation and chemical reduction using metal salts. These notes are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The reduction of nitroarenes is a fundamental transformation in organic chemistry, providing a reliable route to aromatic amines. 3-Methyl-2-aminopyridine, the product of the reduction of this compound, serves as a key intermediate in the synthesis of a variety of biologically active molecules. The choice of reduction method can be critical, depending on the presence of other functional groups in the substrate and the desired scale of the reaction. This document details two primary, well-established methods for this conversion: Catalytic Hydrogenation and chemical reduction with Tin(II) Chloride.

Reaction Pathway

The general reaction scheme involves the reduction of the nitro group (-NO₂) on the pyridine ring to an amino group (-NH₂).

General Reaction:

This compound ---[Reducing Agent]--> 3-Methyl-2-aminopyridine

Data Presentation: Comparison of Reduction Methods

The following table summarizes quantitative data for common methods used in the reduction of nitroarenes. The selection of the optimal method depends on factors such as substrate compatibility, cost, and scalability.

MethodCatalyst/ReagentSolventTemperatureTime (h)Yield (%)Notes
Catalytic HydrogenationPd/C (5-10%)Ethanol/MethanolRoom Temp.2-6>90Generally high-yielding and clean. Requires specialized hydrogenation equipment.
Catalytic HydrogenationRaney NickelEthanolRoom Temp.4-8>85A good alternative to Pd/C, especially if dehalogenation is a concern for other substrates.[1]
Chemical ReductionSnCl₂·2H₂OEthanolReflux1-380-95A mild and effective method suitable for laboratory scale.[1]
Chemical ReductionFe/HCl or Fe/NH₄ClEthanol/WaterReflux2-475-90A cost-effective and classical method, though workup can be more involved.[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of this compound using catalytic hydrogenation with a palladium on carbon catalyst. This method is often preferred for its high efficiency and clean reaction profile.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite or filter aid

  • Parr hydrogenator or similar hydrogenation apparatus

Procedure:

  • In a suitable pressure vessel, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with hydrogen gas several times to remove any residual air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-Methyl-2-aminopyridine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Characterization of 3-Methyl-2-aminopyridine:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃): δ 7.93 (dd, J=4.8, 1.6 Hz, 1H), 7.23 (dd, J=7.5, 1.6 Hz, 1H), 6.58 (dd, J=7.5, 4.8 Hz, 1H), 4.6 (br s, 2H, NH₂), 2.09 (s, 3H, CH₃).

  • Mass Spectrum (EI): m/z 108 (M⁺).

Protocol 2: Chemical Reduction using Tin(II) Chloride (SnCl₂)

This protocol details the reduction using Tin(II) Chloride dihydrate, a common and effective method for the reduction of aromatic nitro compounds on a laboratory scale.[1]

Materials:

  • This compound

  • Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and ethanol (15-25 mL per gram of substrate).

  • Add Tin(II) Chloride dihydrate (4-5 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8. A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-Methyl-2-aminopyridine by column chromatography on silica gel or recrystallization.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the reduction of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start This compound reagents Reducing Agent (e.g., H₂/Pd-C or SnCl₂) + Solvent reaction_step Reaction under controlled conditions (Temperature, Time) reagents->reaction_step filtration Filtration (for heterogeneous catalysts) reaction_step->filtration Reaction Mixture extraction Extraction & Washing filtration->extraction drying Drying over Na₂SO₄ extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Recrystallization or Column Chromatography) concentration->purification product Pure 3-Methyl-2-aminopyridine purification->product characterization Characterization (NMR, MS, mp) product->characterization

Caption: Experimental workflow for the reduction of this compound.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may require optimization based on the specific batch of starting material and reagents.

References

Application of 3-Methyl-2-nitropyridine in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-2-nitropyridine is a versatile chemical intermediate with significant applications in the synthesis of a variety of agrochemicals. Its unique molecular structure, featuring a pyridine ring substituted with both a methyl and a nitro group, allows for a range of chemical transformations, making it a valuable building block for the creation of complex, biologically active molecules. This document provides detailed application notes and protocols for researchers, scientists, and professionals in the field of drug and agrochemical development, focusing on the synthetic pathways from this compound and its derivatives to commercially relevant agrochemicals.

While direct synthesis of final agrochemical products from this compound is not extensively documented, it serves as a crucial precursor for more functionalized intermediates, such as aminopyridines and chloropyridines. These intermediates are then utilized in the synthesis of various pesticides, including herbicides, fungicides, and insecticides. This report will focus on a key application: the synthesis of trifluoromethylpyridine-based herbicides, which are a significant class of modern crop protection agents.

Key Intermediates Derived from this compound

The journey from this compound to a final agrochemical often involves its conversion into more reactive intermediates. Two prominent examples are:

  • 2-Amino-3-methyl-5-nitropyridine: This intermediate is synthesized from 2-amino-3-methylpyridine, which can be derived from 3-methylpyridine (3-picoline). The nitro group can be introduced onto the pyridine ring through nitration. This amino-nitropyridine derivative is a precursor for various bioactive molecules.

  • 2-Chloro-5-(trifluoromethyl)pyridine: This is a key intermediate in the synthesis of several herbicides. It is typically synthesized from 3-picoline through a series of reactions including chlorination and fluorination. The reduction of the nitro group in this compound to an amino group, followed by diazotization and substitution, can also be a route to halogenated pyridines.

The following sections will detail the synthesis of a prominent herbicide from a 3-methylpyridine derivative, a compound readily accessible from this compound.

Application Example: Synthesis of Trifluoromethylpyridine-Based Herbicides

Trifluoromethylpyridine derivatives are a cornerstone of modern herbicide development. The trifluoromethyl group often enhances the biological activity and metabolic stability of the molecule. A prominent example is the synthesis of herbicides like fluazifop-p-butyl. The key intermediate for such herbicides is often a chlorinated trifluoromethylpyridine.

Logical Workflow for Agrochemical Synthesis

Agrochemical_Synthesis Start This compound Intermediate1 3-Methylpyridine (3-Picoline) Start->Intermediate1 Reduction Intermediate2 3-(Trichloromethyl)pyridine Intermediate1->Intermediate2 Chlorination Intermediate3 3-(Trifluoromethyl)pyridine Intermediate2->Intermediate3 Fluorination Intermediate4 2-Chloro-5-(trifluoromethyl)pyridine Intermediate3->Intermediate4 Chlorination FinalProduct Fluazifop-p-butyl (Herbicide) Intermediate4->FinalProduct Multi-step Synthesis Sulfonylurea_Synthesis Intermediate1 Substituted Aminopyrimidine FinalProduct Sulfonylurea Herbicide (e.g., Nicosulfuron, Rimsulfuron) Intermediate1->FinalProduct Intermediate2 Pyridine Sulfonyl Chloride Intermediate2->FinalProduct

Application Note: Laboratory Scale-Up Synthesis of 3-Methyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory scale-up synthesis of 3-Methyl-2-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. The described methodology is based on a reliable two-step process starting from 2-chloro-3-nitropyridine. This process involves an initial nucleophilic aromatic substitution with diethyl malonate, followed by acidic hydrolysis and decarboxylation.[1][2] This application note includes a comprehensive experimental protocol, a summary of key quantitative data, and a visual representation of the workflow to ensure reproducibility and safety during scale-up operations.

Introduction

This compound, also known as 2-nitro-3-picoline, is a valuable building block in organic synthesis.[3] Its structural motif is present in various compounds of interest for drug discovery and development. The reliable and scalable synthesis of this intermediate is therefore of significant importance. The method detailed herein avoids the use of harsh nitrating mixtures on the picoline ring directly, which can lead to issues with regioselectivity and safety on a larger scale.[4] The presented two-step approach, utilizing the high reactivity of 2-chloro-3-nitropyridine towards nucleophiles, offers a more controlled and efficient route to the desired product in high purity and moderate to good yields.[1]

Physicochemical and Safety Data

A summary of the properties for the key compounds involved in this synthesis is provided below.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Key Hazards
2-Chloro-3-nitropyridine C₅H₃ClN₂O₂158.54100-103-Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[4]
Diethyl Malonate C₇H₁₂O₄160.17-45199Not classified as hazardous
This compound C₆H₆N₂O₂138.1243-44266.6 ± 20.0Causes skin, eye, and respiratory irritation.[3][5]

Experimental Protocol

This protocol describes a two-step synthesis for the preparation of this compound starting from 2-chloro-3-nitropyridine.

Step 1: Synthesis of Diethyl 2-(3-nitro-2-pyridyl)malonate

This step involves the nucleophilic substitution of the chlorine atom on 2-chloro-3-nitropyridine by the enolate of diethyl malonate.

Materials and Reagents:

  • 2-chloro-3-nitropyridine

  • Diethyl malonate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate.

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous THF to the flask, followed by diethyl malonate. Stir the suspension vigorously.

  • Addition of Starting Material: Add 2-chloro-3-nitropyridine to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid residue with THF.

  • Isolation of Intermediate: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude diethyl 2-(3-nitro-2-pyridyl)malonate is typically a viscous oil or solid and can be used in the next step without further purification.[1]

Step 2: Hydrolysis and Decarboxylation to this compound

The crude intermediate from Step 1 is hydrolyzed and decarboxylated to yield the final product.[6]

Materials and Reagents:

  • Crude Diethyl 2-(3-nitro-2-pyridyl)malonate

  • Aqueous Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)[7]

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Transfer the crude diethyl 2-(3-nitro-2-pyridyl)malonate to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Acid Treatment: Add the aqueous acid solution (e.g., 6N HCl) to the flask.[7]

  • Reaction: Heat the mixture to reflux. The hydrolysis and subsequent decarboxylation will occur, often indicated by the evolution of CO₂ gas. Maintain reflux for several hours until the reaction is complete (monitor by TLC).[8]

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the acid by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is neutral to slightly basic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane. Perform the extraction three times to ensure complete recovery.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Hydrolysis & Decarboxylation A 2-Chloro-3-nitropyridine + Diethyl Malonate C Reaction at Reflux A->C B Base (K2CO3) Anhydrous THF B->C D Work-up: Filtration & Evaporation C->D E Crude Diethyl 2-(3-nitro-2-pyridyl)malonate D->E G Reaction at Reflux (Hydrolysis & Decarboxylation) E->G F Aqueous Acid (e.g., H2SO4) F->G H Work-up: Neutralization & Extraction G->H I Purification: Vacuum Distillation H->I J Pure this compound I->J

Caption: Two-step synthesis workflow for this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of vapors and dust.[4][9]

  • Handling Chemicals: this compound and the starting material, 2-chloro-3-nitropyridine, are irritants. Avoid contact with skin, eyes, and mucous membranes.[3][4][5] In case of contact, rinse the affected area immediately with plenty of water.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

This detailed protocol provides a robust foundation for the laboratory scale-up synthesis of this compound, enabling researchers to produce this key intermediate safely and efficiently.

References

Application Notes and Protocols for the Derivatization of 3-Methyl-2-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-nitropyridine is a versatile scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a diverse array of biologically active compounds. The presence of the electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the methyl group offers a site for further functionalization. This document provides detailed application notes and experimental protocols for the derivatization of this compound, with a focus on its applications in drug discovery and development. The methodologies outlined herein are intended to guide researchers in the synthesis and evaluation of novel derivatives with potential therapeutic value.

Derivatization Strategies

The chemical reactivity of this compound allows for several derivatization strategies, primarily centered around nucleophilic aromatic substitution (SNAr), reduction of the nitro group followed by functionalization of the resulting amine, and palladium-catalyzed cross-coupling reactions of halogenated analogs.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the 2-position of the pyridine ring makes the ring susceptible to nucleophilic attack, particularly at the 6-position. This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate a library of substituted pyridine derivatives.

Reduction of the Nitro Group and Subsequent Derivatization

The nitro group of this compound can be readily reduced to an amino group, which serves as a versatile handle for a variety of subsequent chemical transformations. The resulting 3-methyl-pyridin-2-amine can be acylated, sulfonylated, or used in cyclization reactions to construct more complex heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

For broader structural diversity, this compound can be first halogenated (e.g., brominated) to introduce a handle for palladium-catalyzed cross-coupling reactions. Methodologies such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of aryl, heteroaryl, and various amino moieties.

Quantitative Data Summary

The following tables summarize quantitative data for representative derivatization reactions of this compound and the biological activity of some of its derivatives.

Table 1: Summary of Yields for Derivatization Reactions of this compound Analogs

Starting MaterialReagent/Reaction TypeProductYield (%)Reference
2-Chloro-5-methyl-3-nitropyridineSecondary Amines (SNAr)2-(Alkylamino)-5-methyl-3-nitropyridine DerivativesModerate[1]
2-Methyl-3,5-dinitropyridineBenzylthiol (SNAr)3-(Benzylsulfanyl)-2-methyl-5-nitropyridine70[2]
3-Bromo-4-nitropyridineAmines (SNAr)3-Amino-4-nitropyridine DerivativesVariable[3]
2-Amino-3-methylpyridineNitration2-Amino-3-methyl-5-nitropyridine35[4]

Table 2: Biological Activity of Representative Nitropyridine Derivatives

Compound ClassTargetKey Compound ExampleIC50/ActivityReference
2-Amino-3-methylpyridine DerivativesJanus Kinase 2 (JAK2)Sulfamide derivative of 2-amino-3-methylpyridine8.5–12.2 µM[1]
Nitropyridine-based compoundsMALT1 ProteasePyridine-based MALT1 inhibitor1–500 nM[2]
Pyridyloxy-substituted acetophenonesProtoporphyrinogen OxidaseOxime ether derivative3.11–4.18 μM[1]
Imidazopyridine Derivativesc-Met KinaseCompound 7g53.4 nM (enzymatic), 253 nM (cellular)[5]
Pyrido[3,2-d]pyrimidine DerivativesPI3Kα/mTORCompound 19 (zwitterionic azido derivative)10 nM (PI3Kα)[6]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with Thiols

This protocol describes the synthesis of 3-(alkylsulfanyl)-2-methyl-5-nitropyridines via SNAr.

Materials:

  • 2-Methyl-3,5-dinitropyridine

  • Appropriate thiol (e.g., benzylthiol)

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Chloroform (CHCl3)

  • Sodium sulfate (Na2SO4)

  • Ethanol (for recrystallization)

Procedure:

  • To a solution of 2-methyl-3,5-dinitropyridine (1 mmol) in anhydrous DMF (5 mL), add the desired thiol (1 mmol) and K2CO3 (0.138 g, 1 mmol).

  • Stir the reaction mixture for 1-2 hours at 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 50 mL of water.

  • Acidify the aqueous mixture to pH 3 with concentrated HCl.

  • Extract the product with CHCl3 (3 x 20 mL).

  • Combine the organic layers, dry over Na2SO4, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using chloroform as the eluent or by recrystallization from ethanol.

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of a nitropyridine to its corresponding aminopyridine.

Materials:

  • Substituted this compound

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Water

  • Celite

Procedure:

  • To a stirred suspension of the this compound derivative (1 equiv) in a mixture of ethanol and water, add iron powder (3-5 equiv) and ammonium chloride (1 equiv).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-methyl-pyridin-2-amine derivative, which can be purified by column chromatography or recrystallization.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling (General Protocol for a Halogenated Pyridine)

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted this compound with a boronic acid.

Materials:

  • Bromo-substituted this compound

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Tricyclohexylphosphine (PCy3) or other suitable phosphine ligand

  • Potassium phosphate (K3PO4) or other suitable base

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction vessel, combine the bromo-substituted this compound (1 equiv), the boronic acid (1.2 equiv), Pd(OAc)2 (0.05 equiv), and the phosphine ligand (0.1 equiv).

  • Add the base (2-3 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically a 4:1 ratio).

  • Heat the reaction mixture to 80-110 °C and stir vigorously for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow: Derivatization of this compound

G A This compound B Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-SH, R-NH2, R-OH) A->B D Reduction of Nitro Group (e.g., Fe/NH4Cl) A->D H Halogenation (e.g., with NBS) A->H C S-substituted, N-substituted, or O-substituted derivatives B->C E 3-Methyl-pyridin-2-amine D->E F Acylation, Sulfonylation, or Cyclization E->F G Amides, Sulfonamides, or Fused Heterocycles F->G I Halo-3-methyl-2-nitropyridine H->I J Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) I->J K Aryl, Heteroaryl, or Amino-substituted derivatives J->K

Caption: Synthetic routes for derivatizing this compound.

Signaling Pathway: Inhibition of Janus Kinase (JAK) Pathway

cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates nucleus Nucleus stat->nucleus Translocates to transcription Gene Transcription nucleus->transcription Initiates inhibitor This compound Derivative (JAK Inhibitor) inhibitor->jak Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of derivatives with significant potential in medicinal chemistry. The protocols and data presented in these application notes provide a foundation for researchers to explore the chemical space around this scaffold. The derivatization strategies outlined, including nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling, offer a robust toolkit for the generation of novel compounds for biological screening and lead optimization in drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Methyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 3-Methyl-2-nitropyridine. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide solutions to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude this compound is a dark, oily residue after synthesis. How can I induce crystallization?

A1: An oily product is a common issue, often due to the presence of residual solvents or impurities that depress the melting point. Here are several techniques to address this:

  • Trituration: Vigorously stir the oil with a non-polar solvent in which this compound is expected to have low solubility, such as cold hexanes or diethyl ether. This can wash away soluble impurities and provide a mechanical shock to induce crystallization.

  • Solvent Removal: Ensure all reaction and work-up solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can sometimes help remove trace amounts of stubborn solvents.

  • Seeding: If a small amount of pure, solid this compound is available from a previous batch, adding a "seed" crystal to the oil can initiate crystallization.

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-oil interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Slow Cooling: Dissolve the oil in a minimal amount of a suitable hot solvent (see Q3) and allow it to cool very slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

Q2: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?

A2: The synthesis of this compound, typically via the nitration of 3-picoline (3-methylpyridine), can lead to several byproducts. The most common impurities include:

  • Isomeric Products: Nitration of 3-picoline can also yield other isomers such as 3-Methyl-4-nitropyridine and 3-Methyl-6-nitropyridine. The separation of these isomers can be challenging due to their similar polarities.

  • Dinitrated Products: Under harsh nitration conditions, dinitration of the pyridine ring can occur, leading to highly polar impurities.

  • Unreacted Starting Material: Incomplete nitration will result in the presence of the starting material, 3-picoline.

  • Oxidized Byproducts: The nitrating mixture can sometimes oxidize the methyl group, leading to the formation of 2-nitro-3-pyridinecarboxylic acid.

Q3: What is a good solvent system for the recrystallization of this compound?

A3: The choice of solvent is critical for successful recrystallization and depends on the impurity profile. Based on the polar nature of the nitro group and the pyridine ring, here are some recommended solvent systems to explore:

Solvent SystemRationale
Ethanol/Water This compound is soluble in hot ethanol.[1] The slow addition of hot water as an anti-solvent will decrease its solubility and promote crystallization upon cooling.
Isopropanol Similar to ethanol, isopropanol can be a good single-solvent for recrystallization.
Ethyl Acetate/Hexanes For less polar impurities, dissolving the crude product in a minimal amount of hot ethyl acetate and then slowly adding hexanes as an anti-solvent can be effective.
Toluene Toluene can be a suitable solvent for recrystallizing moderately polar compounds.

Q4: Recrystallization did not sufficiently purify my compound. What are my next steps?

A4: If recrystallization fails to provide a product of the desired purity, column chromatography is the recommended purification method.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of nitropyridine derivatives.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. The polarity of the eluent can be gradually increased to elute the desired product while leaving more polar impurities on the column. For example, starting with 5% ethyl acetate in hexanes and gradually increasing to 20-30% is a common strategy.

  • TLC Monitoring: Before running the column, it is crucial to determine the appropriate solvent system using Thin Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of approximately 0.3 for the desired product.

Experimental Protocols

Protocol 1: General Work-up Procedure for Nitration of 3-Picoline

  • Quenching: After the reaction is complete, carefully and slowly pour the acidic reaction mixture onto a stirred slurry of crushed ice and water. This should be done in a fume hood and with appropriate personal protective equipment.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the excess acid. Be cautious as this will generate a significant amount of CO₂ gas. Continue adding the base until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL for a small-scale reaction).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Recrystallization from Ethanol/Water

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise with swirling until the solution just begins to turn cloudy (the cloud point).

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The ideal mobile phase will give the product an Rf value of ~0.3 and show good separation from impurities.

  • Column Packing: Prepare a silica gel column using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Purification analysis Purity Check (TLC, NMR, etc.) recrystallization->analysis Assess Purity chromatography Column Chromatography pure_product Pure Product chromatography->pure_product Final Purification analysis->chromatography Purity < 98% analysis->pure_product Purity > 98% Troubleshooting_Crystallization start Crude Product is an Oil trituration Triturate with non-polar solvent start->trituration seeding Seed with pure crystal start->seeding scratching Scratch flask with glass rod start->scratching slow_cool Dissolve and cool slowly start->slow_cool solid_product Solid Product Obtained trituration->solid_product seeding->solid_product scratching->solid_product slow_cool->solid_product

References

identifying and minimizing side products in 3-Methyl-2-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methyl-2-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

The primary challenge in synthesizing this compound is controlling the regioselectivity of the nitration reaction on the 3-methylpyridine (3-picoline) ring. Direct nitration is often difficult and can lead to the formation of a mixture of isomers, primarily 3-Methyl-4-nitropyridine, and potentially dinitrated products, which can result in low yields of the desired 2-nitro isomer.

Q2: What are the common side products observed during the synthesis of this compound?

The most common side products are regioisomers, with 3-Methyl-4-nitropyridine being the major byproduct of direct nitration. Depending on the reaction conditions, other potential side products include:

  • 3-Methyl-6-nitropyridine

  • Dinitro-3-methylpyridine species

  • Oxidative degradation products of the methyl group if harsh nitrating agents are used.

Q3: How can I minimize the formation of the 3-Methyl-4-nitropyridine isomer?

Minimizing the formation of the 4-nitro isomer is best achieved by avoiding direct nitration of 3-methylpyridine. The most effective strategy is a two-step process involving the N-oxidation of 3-methylpyridine to form 3-Methylpyridine-N-oxide , followed by nitration and subsequent deoxygenation. The N-oxide group directs nitration preferentially to the 4-position, but upon deoxygenation, the desired 2-nitro product can be obtained from the corresponding precursor.

Q4: Are there alternative synthesis routes to improve the yield of this compound?

Yes, an alternative and often higher-yielding route starts from 2-chloro-3-nitropyridine. This method involves the substitution of the chloro group with a methyl group, for example, via a reaction with a malonic ester followed by hydrolysis and decarboxylation.[1] This approach offers better control over the final product's regiochemistry.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of the desired 2-nitro product - Direct nitration of 3-methylpyridine: This method inherently favors the formation of the 4-nitro isomer. - Inefficient N-oxidation: Incomplete conversion of 3-methylpyridine to its N-oxide will lead to a mixture of products upon nitration. - Suboptimal nitrating agent or reaction temperature: Harsh conditions can lead to degradation, while mild conditions may result in a low conversion rate.- Employ the N-oxide route: Synthesize 3-Methylpyridine-N-oxide first, then proceed with nitration. - Optimize N-oxidation: Ensure complete conversion by monitoring the reaction (e.g., by TLC) and using an appropriate oxidizing agent like hydrogen peroxide in acetic acid. - Control nitration conditions: Use a suitable nitrating mixture (e.g., fuming nitric acid and sulfuric acid) and maintain the recommended reaction temperature.
High proportion of 3-Methyl-4-nitropyridine side product - Direct nitration of 3-methylpyridine: As mentioned, this is the expected outcome. - Isomerization during workup: While less common, harsh workup conditions could potentially contribute to side product formation.- Utilize the 3-Methylpyridine-N-oxide intermediate strategy. - Purification: If a mixture is obtained, separation of the isomers is necessary. This can be challenging due to similar physical properties but may be achieved through fractional crystallization or chromatography.
Formation of dinitrated byproducts - Excessive nitrating agent: Using a large excess of the nitrating agent can lead to the introduction of a second nitro group. - Elevated reaction temperature: Higher temperatures can promote further nitration.- Stoichiometric control: Carefully control the molar ratio of the nitrating agent to the substrate. - Temperature management: Maintain the reaction temperature within the recommended range. A lower temperature may be beneficial, although it could slow down the reaction rate.
Oxidative degradation of the methyl group - Use of overly aggressive nitrating agents: Strong oxidants can degrade the alkyl side chain.- Select an appropriate nitrating agent: A mixture of concentrated nitric acid and sulfuric acid is standard. Avoid harsher conditions unless specifically required and validated for the desired transformation.
Difficulty in separating this compound from its isomers - Similar physical properties: Isomers often have very close boiling points and polarities, making separation by distillation or standard column chromatography difficult.- Fractional crystallization: This can be an effective method if the isomers have sufficiently different solubilities in a particular solvent system. - High-performance liquid chromatography (HPLC): Preparative HPLC can be used for the separation of challenging isomer mixtures. - Selective chemical reaction: In some cases, it may be possible to selectively react with the undesired isomer to facilitate separation.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-4-nitropyridine-1-oxide (Precursor to this compound via N-oxide route)

This protocol details the nitration of 3-methylpyridine-1-oxide, which is a key intermediate.

Materials:

  • 3-Methylpyridine-1-oxide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium Carbonate

Procedure:

  • In a flask immersed in an ice-salt bath, add 3-methylpyridine-1-oxide to cold (0–5 °C) concentrated sulfuric acid.

  • Cool the resulting mixture to approximately 10 °C.

  • Slowly add fuming yellow nitric acid in portions, while maintaining the temperature.

  • Gradually raise the temperature to 95–100 °C. Be prepared for a vigorous exothermic reaction, which may need to be controlled with an ice-water bath.

  • After the initial vigorous reaction subsides, continue heating at 100–105 °C for approximately 2 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture by adding sodium carbonate in small portions. This will cause the precipitation of the yellow crystalline product.

  • Collect the solid product by suction filtration and wash it thoroughly with water.

  • The crude product can be further purified by extraction with a suitable solvent like chloroform and recrystallization from acetone.[2]

Note: The subsequent deoxygenation of the N-oxide to yield 3-methyl-nitropyridine isomers would require a separate reaction step, typically using a reducing agent like PCl₃.

Data Presentation

While specific quantitative data for the direct nitration of 3-methylpyridine is sparse in readily available literature, the general trend indicates a preference for the 4-nitro isomer. The synthesis via the N-oxide route significantly improves the yield of the 4-nitro-N-oxide precursor.

Synthesis Route Primary Product Major Side Product(s) Reported Yield (of primary product) Key Considerations
Direct Nitration of 3-Methylpyridine 3-Methyl-4-nitropyridineThis compound, Dinitro derivativesGenerally low for the 2-nitro isomerPoor regioselectivity, harsh conditions often required.
Nitration of 3-Methylpyridine-N-oxide 3-Methyl-4-nitropyridine-1-oxideIsomeric nitro-N-oxides70–73%Improved regioselectivity and yield of the N-oxide precursor. Requires a subsequent deoxygenation step.[2]

Visualizations

Logical Workflow for Minimizing Side Products

The following diagram illustrates the recommended workflow to minimize the formation of side products in the synthesis of this compound.

SynthesisWorkflow Start Start: 3-Methylpyridine N_Oxidation Step 1: N-Oxidation (e.g., H₂O₂ / Acetic Acid) Start->N_Oxidation Intermediate Intermediate: 3-Methylpyridine-N-oxide N_Oxidation->Intermediate Nitration Step 2: Nitration (HNO₃ / H₂SO₄) Intermediate->Nitration Nitro_Intermediate Intermediate: 3-Methyl-4-nitropyridine-1-oxide Nitration->Nitro_Intermediate Deoxygenation Step 3: Deoxygenation (e.g., PCl₃) Nitro_Intermediate->Deoxygenation Product_Mixture Product Mixture: Mainly 3-Methyl-4-nitropyridine & this compound Deoxygenation->Product_Mixture Purification Step 4: Purification (e.g., Fractional Crystallization, HPLC) Product_Mixture->Purification Final_Product Final Product: This compound Purification->Final_Product Side_Product Side Product: 3-Methyl-4-nitropyridine Purification->Side_Product Troubleshooting Start Problem Identified Low_Yield Low Yield of 2-Nitro Product? Start->Low_Yield High_4_Nitro High Proportion of 4-Nitro Isomer? Low_Yield->High_4_Nitro Yes Dinitration Dinitration Observed? Low_Yield->Dinitration No Use_N_Oxide Action: Use N-Oxide Route High_4_Nitro->Use_N_Oxide Yes Purify Action: Purify Isomer Mixture High_4_Nitro->Purify No, but mixture present Degradation Methyl Group Degradation? Dinitration->Degradation No Optimize_Nitration Action: Optimize Nitration Conditions (Temp, Stoichiometry) Dinitration->Optimize_Nitration Yes Check_Nitrating_Agent Action: Check Nitrating Agent Strength Degradation->Check_Nitrating_Agent Yes

References

troubleshooting low conversion rates in 3-Methyl-2-nitropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 3-Methyl-2-nitropyridine. The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve issues leading to low conversion rates.

General FAQs

Q1: What are the most common causes of low conversion rates in reactions with this compound?

Low conversion rates can stem from several factors, including but not limited to:

  • Catalyst Inactivation: The nitrogen atom on the pyridine ring of this compound can coordinate with the metal center of the catalyst (e.g., palladium), leading to inhibition or deactivation. This is a well-documented issue, particularly in cross-coupling reactions.[1]

  • Reagent Quality and Stability: Impurities in starting materials, degradation of reagents (e.g., boronic acids), or the use of wet solvents can significantly hinder reaction progress.[1][2]

  • Sub-optimal Reaction Conditions: The choice of ligand, base, solvent, temperature, and reaction time are all critical. An improper combination of these parameters for the specific substrates can lead to poor yields.[3][4]

  • Poor Solubility: Heterogeneous reaction mixtures due to poor solubility of reagents or intermediates can slow down the reaction rate.[5]

  • Presence of Oxygen: For oxygen-sensitive reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, inadequate degassing of solvents and inert atmosphere techniques can lead to side reactions like homocoupling and catalyst decomposition.[1][4]

Q2: How can I be sure my starting materials and reagents are of sufficient quality?

  • This compound: Verify the purity of your this compound using techniques like NMR or melting point analysis (Melting Point: 43-44 °C).[6] Be aware that it is sensitive to light and can undergo photolytic reactions.[6]

  • Boronic Acids (for Suzuki coupling): Boronic acids are prone to degradation via protodeboronation, especially in the presence of moisture.[1][2] It is recommended to use fresh, high-purity boronic acids or to use more stable derivatives like boronic esters (e.g., pinacol esters).[4]

  • Catalysts and Ligands: Palladium catalysts, especially Pd(0) sources like Pd₂(dba)₃, can degrade over time.[4] Use fresh catalysts or store them properly under an inert atmosphere. Ligands should also be of high purity.

  • Solvents: Use anhydrous solvents, especially for moisture-sensitive reactions. Degassing solvents by sparging with an inert gas (like argon or nitrogen) for 30-60 minutes before use is crucial to remove dissolved oxygen.[2][4]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, using heteroaryl halides like this compound can be challenging.

Q3: My Suzuki-Miyaura reaction with this compound has a very low yield. What is the likely cause and how can I fix it?

A primary cause is often the inhibition of the palladium catalyst by the pyridine nitrogen.[1] This is known as the "2-pyridyl problem."

Solution:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can stabilize the active palladium species and sterically hinder the coordination of the pyridine nitrogen.[1] Good choices include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or other specialized ligands like CataCXium A.[1][5] Simple phosphines like PPh₃ are often less effective.[2]

  • Catalyst Choice: Utilize pre-formed palladium catalysts (precatalysts) that are more resistant to inhibition.[1] If you are still seeing low conversion, consider increasing the catalyst loading from a typical 1-3 mol% to 5 mol%.[1]

  • Base and Solvent System: The choice of base and solvent is critical. Common systems include K₂CO₃ or K₃PO₄ in solvent mixtures like dioxane/water or toluene/water.[2] For substrates with poor solubility, anhydrous conditions using a base like potassium trimethylsilanolate (TMSOK) and an additive like trimethyl borate in a solvent like dioxane can create a homogeneous reaction mixture and improve yields.[5]

Q4: I am observing significant amounts of side products like homocoupled boronic acid and dehalogenated this compound. What should I do?

  • Homocoupling: This side reaction is often caused by the presence of oxygen.[1] Ensure your reaction setup is rigorously purged with an inert gas and that all solvents (including water) have been thoroughly degassed.[4]

  • Dehalogenation/Protodeboronation: The starting aryl halide can undergo dehalogenation, or the boronic acid can be hydrolyzed back to the parent arene.[1][4] To mitigate this, you can try:

    • Using milder reaction conditions (e.g., lower temperature).

    • Screening different bases, as some may promote these side reactions more than others.

    • Using a more stable boronic acid derivative, such as a neopentyl or pinacol boronic ester, which are less prone to hydrolysis.[4][5]

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield

(Illustrative data based on general principles described in the literature)

LigandElectron RichnessBulkinessTypical Yield with Pyridyl Substrates
PPh₃LowModerateLow to Moderate[2]
P(o-tolyl)₃ModerateModerateModerate[7]
dppfModerateHigh (Bidentate)Moderate to Good[2]
XPhosHighHighGood to Excellent[1]
SPhosHighHighGood to Excellent[1]

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key reaction for forming C-N bonds. As with Suzuki couplings, the pyridine moiety can present challenges.

Q5: My Buchwald-Hartwig amination between this compound and an amine is not proceeding to completion. How can I improve the conversion?

Similar to Suzuki couplings, catalyst choice and reaction conditions are paramount.

Solutions:

  • Catalyst System: Early generation catalysts may be ineffective. Use catalyst systems with bulky, electron-rich ligands. Bidentate phosphine ligands like BINAP and DPPF, and especially sterically hindered monophosphine ligands like Xantphos, have been shown to be effective for coupling amines with aryl halides.[3][8]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used.[9] However, insoluble inorganic bases can lead to reproducibility issues. Consider using a soluble organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to maintain a homogeneous reaction mixture, which can be particularly beneficial for adapting the reaction to flow chemistry.[10]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used.[9] Ensure the solvent is thoroughly dried and degassed.

Q6: Are there specific challenges when using ammonia or primary amines in Buchwald-Hartwig reactions?

Yes, ammonia can bind tightly to palladium complexes, making it a challenging coupling partner.[8] For primary anilines, using bidentate phosphine ligands like BINAP or DPPF can provide more reliable results than first-generation catalysts.[8] If direct coupling with ammonia is unsuccessful, consider using an ammonia equivalent, such as a benzophenone imine or a silylamide, followed by hydrolysis to yield the primary amine.[8]

Table 2: Impact of Ligand and Base on Buchwald-Hartwig Amination

(Illustrative data based on general principles described in the literature)

LigandBaseSolventTypical Outcome
dpppNaOtBuTolueneLow conversion[3]
XantphosNaOtBuTolueneGood conversion[3]
(±)-BINAPNaOtBuTolueneGood conversion[9]
XantphosDBUMeCN/PhMeGood conversion, homogeneous[10]

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group on this compound can activate the ring for Nucleophilic Aromatic Substitution (SNAr).

Q7: I am attempting an SNAr reaction with a nucleophile on this compound, but the conversion is low. What could be the issue?

In SNAr reactions with 2-R-3-nitropyridines, the nitro group itself can act as the leaving group, especially with soft nucleophiles like thiolates.[11][12][13]

Solutions:

  • Choice of Nucleophile and Leaving Group: If you have another potential leaving group on the ring (e.g., a halogen at position 5), the regioselectivity can be an issue. Studies have shown that with S-nucleophiles, the 3-NO₂ group is often more easily displaced than a halogen at the 5-position.[12][13] If you intend to displace a different leaving group, the nitro group may be reacting preferentially.

  • Reaction Conditions: These reactions are often run in a polar aprotic solvent like DMF in the presence of a base like K₂CO₃ to generate the active nucleophile in situ.[12][13] Ensure your nucleophile is sufficiently strong and that the reaction temperature is adequate to overcome the activation energy barrier.

  • Activating Groups: The reactivity of the pyridine ring is enhanced by electron-withdrawing groups. A second nitro group on the ring (e.g., in 2-methyl-3,5-dinitropyridine) makes the ring much more electron-deficient and can significantly increase the reaction rate compared to singly substituted nitropyridines.[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-3-methyl-2-nitropyridine Derivative

  • To a reaction vessel, add the bromo-3-methyl-2-nitropyridine derivative (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd-CataCXium A-G3, 3 mol%) and any additional ligand if required.[5]

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.[2]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2][14]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromo-3-methyl-2-nitropyridine Derivative

  • To a Schlenk flask, add the palladium catalyst (e.g., [Pd₂(dba)₃], 0.18 mmol), the ligand (e.g., (±)-BINAP, 0.35 mmol), and the base (e.g., NaOtBu, 25 mmol).[9]

  • Add the bromo-3-methyl-2-nitropyridine derivative (18 mmol) and the amine (8.8 mmol, if it is the limiting reagent).[9]

  • Evacuate the flask and backfill with an inert gas.

  • Add anhydrous, degassed toluene (50 mL) via syringe.[9]

  • Heat the resulting mixture for 4-12 hours at 80-100 °C with stirring.[9]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, add diethyl ether (50 mL) and wash the mixture with brine.[9]

  • Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.[9]

  • Purify the product by recrystallization or column chromatography.[9]

Visualizations

G cluster_start cluster_check Initial Checks cluster_optimization Optimization Strategy cluster_end start Low Conversion Rate Observed reagents Verify Reagent Purity & Stability (Starting Material, Catalyst, Ligand, Solvent) start->reagents Step 1 setup Confirm Proper Reaction Setup (Inert Atmosphere, Degassed Solvents) reagents->setup ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, Xantphos) setup->ligand If problem persists base Optimize Base (e.g., K3PO4, NaOtBu, DBU) ligand->base solvent Screen Solvents / Additives (e.g., Dioxane, Toluene, Anhydrous Conditions) base->solvent temp Vary Temperature & Time solvent->temp success Improved Conversion temp->success

Caption: Troubleshooting workflow for low conversion rates.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) SLOW STEP? Ar-Pd(II)-OAr'(L2) Ar-Pd(II)-OAr'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OAr'(L2) Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-OAr'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Simplified Suzuki-Miyaura catalytic cycle.

G start Need to Select Catalyst/Ligand q1 Is the substrate an electron-rich halide (e.g., Ar-Cl)? start->q1 a1_yes Use highly electron-rich ligands to promote oxidative addition. (e.g., Buchwald ligands) q1->a1_yes Yes q2 Is catalyst poisoning by pyridine nitrogen a concern? q1->q2 No a1_yes->q2 a2_yes Use bulky ligands to shield the metal center. (e.g., XPhos, SPhos) q2->a2_yes Yes a_no Standard ligands may suffice. (e.g., PPh3, P(o-tol)3) Still, screen for best results. q2->a_no No result Optimized Catalyst System a2_yes->result a_no->result

Caption: Decision logic for catalyst and ligand selection.

References

Technical Support Center: Purification of 3-Methyl-2-nitropyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 3-Methyl-2-nitropyridine using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

Issue Possible Cause Solution
Yellow band is not moving down the column The solvent system (mobile phase) is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. For a dichloromethane/methanol system, slowly increase the percentage of methanol.
Product is coming off the column too quickly (high Rf value) The mobile phase is too polar.Decrease the polarity of the mobile phase. Increase the proportion of the less polar solvent (e.g., hexane or dichloromethane).
Poor separation of this compound from impurities - Inappropriate solvent system. - Column was not packed properly. - Column was overloaded with the crude sample.- Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve good separation between the product and impurities. - Ensure the column is packed uniformly without any cracks or air bubbles. - Use an appropriate amount of silica gel (typically 50-100 times the weight of the crude sample).
Peak tailing observed in fractions (streaking on TLC) The basic nitrogen of the pyridine ring is interacting with the acidic silanol groups on the silica gel surface.Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or pyridine, to the mobile phase to neutralize the acidic sites on the silica gel.
Low recovery of the purified product - The compound may be irreversibly adsorbed onto the silica gel. - The compound may be degrading on the acidic silica gel. - Some product may have been discarded in mixed fractions.- Use a mobile phase with a basic additive (triethylamine) to improve elution. - Consider using a different stationary phase, such as neutral or basic alumina. - Carefully analyze all fractions by TLC before combining and discarding.
Co-elution with an unknown impurity The impurity has a very similar polarity to this compound in the chosen solvent system.- Try a different solvent system with different selectivity. For example, if using hexane/ethyl acetate, try dichloromethane/methanol or a system containing chloroform. - If the impurity is a positional isomer (e.g., 3-Methyl-4-nitropyridine or 5-Methyl-2-nitropyridine), very careful optimization of the mobile phase polarity will be required, potentially with a very slow gradient elution.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: Silica gel (60-120 or 230-400 mesh) is the most commonly used stationary phase for the column chromatography of pyridine derivatives. Due to the basic nature of the pyridine nitrogen, which can lead to peak tailing, using silica gel treated with a small amount of a base like triethylamine in the eluent is often recommended. Alternatively, neutral or basic alumina can be used as the stationary phase to minimize unwanted interactions.

Q2: How do I choose the right solvent system (mobile phase)?

A2: The ideal solvent system should provide a good separation of this compound from any impurities. This is best determined by running preliminary Thin Layer Chromatography (TLC) plates with your crude mixture in various solvent systems. A good starting point for many pyridine derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Other systems to try include dichloromethane/methanol or chloroform. The goal is to find a solvent mixture that gives your desired product an Rf value of approximately 0.25-0.35 on the TLC plate, with clear separation from other spots.

Q3: My this compound is a yellow solid. Will I be able to see it on the column?

A3: Yes, this compound is typically a yellow crystalline solid, which is advantageous for column chromatography as you can visually track the yellow band as it moves down the column. This helps in determining when to start collecting the fractions containing your product.

Q4: What are the likely impurities I need to separate from?

A4: The synthesis of this compound often involves the nitration of 3-picoline (3-methylpyridine). This reaction can sometimes lead to the formation of other nitrated isomers, such as 3-Methyl-4-nitropyridine and 5-Methyl-2-nitropyridine, as well as unreacted starting material. The polarities of these isomers can be very similar, making the purification challenging. Additionally, by-products from the nitrating agent or subsequent work-up may be present.

Q5: How can I confirm the purity of my collected fractions?

A5: The purity of each fraction should be checked using Thin Layer Chromatography (TLC). Spot a small amount from each collected fraction onto a TLC plate, alongside a spot of your crude starting material. After developing the plate, you can identify which fractions contain the pure this compound (a single spot corresponding to the product's Rf value) and which contain impurities or are mixed. Fractions containing the pure product can then be combined.

Experimental Protocols

Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization

Objective: To determine the optimal mobile phase for the column chromatography purification of this compound.

Materials:

  • Crude this compound

  • TLC plates (silica gel coated)

  • Developing chamber

  • Capillary spotters

  • Various solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol, Chloroform, Triethylamine

  • UV lamp for visualization

Methodology:

  • Prepare a dilute solution of the crude this compound in a volatile solvent (e.g., dichloromethane).

  • On a TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin).

  • Using a capillary spotter, apply a small spot of the crude mixture solution onto the origin.

  • Prepare a small amount of a test solvent system in a developing chamber (e.g., 10% ethyl acetate in hexane). Ensure the solvent level is below the origin line on the TLC plate.

  • Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and let it dry.

  • Visualize the spots under a UV lamp.

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Adjust the polarity of the solvent system until the spot corresponding to this compound has an Rf value of approximately 0.25-0.35, and it is well-separated from other spots. If peak streaking is observed, add 0.1-1% triethylamine to the solvent system.

Column Chromatography Purification of this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (washed and dried)

  • Optimized mobile phase (determined from TLC analysis, e.g., Hexane/Ethyl Acetate mixture with 0.5% Triethylamine)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Methodology:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel.

    • Drain the solvent until the level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent to the top of the sand layer.

    • Gently add a small amount of the mobile phase to wash any remaining sample from the column walls onto the silica.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Open the stopcock and begin collecting the eluent in fractions.

    • Maintain a constant level of solvent at the top of the column.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase over time.

    • Monitor the separation by observing the movement of the yellow band of the product down the column and by performing TLC analysis on the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

    • Determine the yield and confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or melting point analysis.

Quantitative Data

The following table provides typical parameters for the column chromatography purification of a pyridine derivative like this compound. These values are illustrative and may require optimization for specific experimental conditions.

ParameterTypical Value/Range
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)
Stationary Phase to Crude Product Ratio (w/w) 50:1 to 100:1
Mobile Phase (Exemplary) Hexane:Ethyl Acetate (e.g., starting from 95:5 and gradually increasing the proportion of Ethyl Acetate) + 0.5% Triethylamine
Alternative Mobile Phase Dichloromethane:Methanol (e.g., starting from 99:1) or Chloroform
Target Rf Value (on TLC) 0.25 - 0.35
Column Dimensions Dependent on the scale of the purification
Expected Yield 70-90% (dependent on the purity of the crude material and the efficiency of the separation)

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis and Isolation tlc TLC Analysis to Optimize Mobile Phase column_prep Prepare Silica Gel Column load_sample Load Crude This compound column_prep->load_sample elute Elute with Optimized Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Problem Encountered peak_tailing Peak Tailing? start->peak_tailing poor_separation Poor Separation? start->poor_separation low_recovery Low Recovery? start->low_recovery add_base Add Triethylamine (0.1-1%) to Mobile Phase peak_tailing->add_base Yes optimize_solvent Re-optimize Mobile Phase (try different solvent system) poor_separation->optimize_solvent Yes check_packing Check Column Packing and Loading poor_separation->check_packing low_recovery->add_base Yes use_alumina Consider using Alumina as Stationary Phase low_recovery->use_alumina

preventing the formation of isomeric impurities of 3-Methyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address the formation of isomeric impurities during the synthesis of 3-Methyl-2-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound and what are the common isomeric impurities?

The most direct synthesis method is the electrophilic aromatic nitration of 3-methylpyridine (3-picoline) using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). During this reaction, the nitro group can add to several positions on the pyridine ring. The primary and most common isomeric impurity is 5-Methyl-2-nitropyridine . Other potential, though often less abundant, isomers include 3-methyl-4-nitropyridine and 3-methyl-6-nitropyridine.

Q2: Why is the formation of isomeric impurities a significant issue in the nitration of 3-methylpyridine?

The regioselectivity of the nitration is complex due to the electronic effects of the pyridine ring and the methyl group. The pyridine nitrogen is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta-position (C3 and C5). Conversely, the methyl group is an electron-donating group, activating the ring and directing incoming electrophiles to the ortho (C2 and C4) and para (C6) positions. This competition results in a mixture of products, as the directing effects are not perfectly aligned for the exclusive formation of the 2-nitro isomer.

Q3: Are there alternative, more selective methods to synthesize this compound?

Yes. Due to the challenges with regioselectivity in direct nitration, multi-step synthetic routes that offer greater control are often preferred for producing high-purity material. A common strategy involves using a starting material where the desired substitution pattern is already established. For example, one can start with 2-chloro-3-methylpyridine and perform a nucleophilic aromatic substitution to introduce the nitro group, or conversely, start with a nitropyridine and introduce the methyl group. These methods avoid the problematic nitration of 3-picoline.

Troubleshooting Guide: Direct Nitration of 3-Methylpyridine

This section addresses common problems encountered during the direct nitration of 3-methylpyridine.

Q: I am observing a high percentage of the 5-Methyl-2-nitropyridine isomer in my product mixture. How can I increase the yield of the desired this compound?

A: A high ratio of the 5-methyl isomer relative to the 2-methyl isomer is a common problem. The formation of these isomers is highly dependent on reaction conditions. Adjusting these parameters can shift the selectivity.

Key Parameters to Optimize:

  • Reaction Temperature: Temperature is a critical factor. Lowering the reaction temperature generally increases selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.

  • Rate of Addition: Adding the nitrating agent slowly and maintaining a consistent low temperature throughout the addition can prevent localized temperature spikes that lead to the formation of unwanted byproducts.

  • Nitrating Agent Composition: The strength and composition of the nitrating agent can influence the outcome. While mixed acid (H₂SO₄/HNO₃) is standard, other nitrating systems like nitric acid in acetic anhydride can be explored. These less acidic conditions may alter the directing effects of the ring's substituents.

Data on Reaction Condition Effects
ParameterChangeExpected Effect on 3-M-2-NP : 5-M-2-NP RatioRationale
Temperature Decrease (e.g., from 50°C to 0-5°C)IncreaseLower temperatures enhance kinetic control, which can favor nitration at the more sterically accessible 2-position over the 5-position.
Nitrating Agent Use HNO₃ in Acetic AnhydridePotential IncreaseForms acetyl nitrate in situ, a milder nitrating agent. Less harsh conditions can improve selectivity.
H₂SO₄ Concentration Slight DecreasePotential IncreaseReducing the acidity slightly can alter the protonation state of the pyridine, subtly changing its directing influence.
Reaction Time Optimize (avoid excessive time)Minor ImprovementProlonged reaction times at elevated temperatures can lead to isomer equilibration or degradation, potentially favoring the more stable isomer.

Q: My reaction is producing a dark, tar-like substance with low overall yield. What is causing this?

A: The formation of tar and char is indicative of over-oxidation or runaway reactions. Pyridine and its derivatives can be sensitive to strong oxidizing conditions.

Troubleshooting Steps:

  • Ensure Strict Temperature Control: Use an ice-salt bath or a cryo-cooler to maintain the target temperature (e.g., 0-5°C) throughout the addition of the nitrating agent.

  • Reduce Reaction Concentration: Performing the reaction in a larger volume of sulfuric acid can help dissipate heat more effectively.

  • Check Purity of Starting Materials: Impurities in the starting 3-methylpyridine can sometimes catalyze decomposition pathways. Ensure the starting material is pure and dry.

Q: How can I effectively separate this compound from its isomers after the reaction?

A: Separation of these isomers can be challenging due to their similar physical properties.

  • Fractional Crystallization: If the product is solid, fractional crystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be attempted. This relies on differences in solubility between the isomers.

  • Column Chromatography: This is often the most effective method. Using a silica gel column with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexane) can resolve the different isomers. Monitoring the separation by Thin Layer Chromatography (TLC) is essential to identify the correct fractions.

  • Preparative HPLC: For very high purity requirements and smaller scales, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation.

Experimental Protocols

Protocol 1: Direct Nitration of 3-Methylpyridine (Optimized for Selectivity)

This protocol is designed to maximize the formation of this compound by carefully controlling the reaction conditions.

Materials:

  • 3-Methylpyridine (3-picoline)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Sodium Bicarbonate (or other suitable base)

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (5 molar equivalents).

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add 3-methylpyridine (1 molar equivalent) to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 10°C.

  • Prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 molar equivalents) to concentrated sulfuric acid (2 molar equivalents) in a separate flask, cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the 3-methylpyridine solution over 1-2 hours. Crucially, maintain the reaction temperature between 0°C and 5°C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Slowly neutralize the cold aqueous solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product mixture (containing both this compound and its isomers) via column chromatography on silica gel.

Visual Guides

Experimental Workflow for Direct Nitration

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 3-Methylpyridine prep_picoline Dissolve 3-Methylpyridine in cold H₂SO₄ (0°C) start->prep_picoline react Slowly add Nitrating Mix to Picoline Solution (Maintain 0-5°C) prep_picoline->react prep_acid Prepare Nitrating Mix (HNO₃ + H₂SO₄) prep_acid->react stir Stir at 0-5°C for 2-3 hours react->stir quench Quench on Ice stir->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry Dry & Concentrate extract->dry purify Purify via Column Chromatography dry->purify end Product: Pure This compound purify->end

Caption: Workflow for the direct nitration of 3-methylpyridine.

Troubleshooting Logic for Isomer Formation

G start High Isomeric Impurity (e.g., 5-Methyl-2-NP)? temp_check Was Temp. Control Strict (0-5°C)? start->temp_check Yes purification Issue is acceptable. Proceed to Purification. start->purification No addition_check Was Nitrating Agent Added Slowly? temp_check->addition_check Yes re_run Action: Rerun experiment with - Lower Temperature - Slower Addition Rate temp_check->re_run No addition_check->re_run No alt_route Consider Alternative Regioselective Synthesis addition_check->alt_route Yes, issue persists

Caption: Decision tree for troubleshooting high isomeric impurity levels.

refining the work-up procedure for 3-Methyl-2-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Methyl-2-nitropyridine

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on refining the work-up procedure for the synthesis of this compound. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching the reaction mixture on ice? A1: Quenching the highly exothermic nitration reaction mixture by pouring it onto ice serves several crucial functions. It rapidly cools the reaction, preventing thermal runaway and the formation of unwanted byproducts.[1] Additionally, it dilutes the strong acid medium (typically a mix of sulfuric and nitric acid), which effectively halts the nitration process. For many solid nitroaromatic compounds, this dilution decreases their solubility, often leading to the precipitation of the crude product.[1]

Q2: Why is it necessary to neutralize the reaction mixture after quenching? A2: Neutralization is a critical step to remove residual strong acids. This is essential because the presence of acid can interfere with subsequent purification steps, such as column chromatography on silica gel, or cause the product to degrade during storage or upon heating (e.g., during solvent evaporation).[1] A mild base like sodium bicarbonate or sodium carbonate is typically used for this purpose.

Q3: What are the common organic solvents used for extracting this compound? A3: If the product does not precipitate upon quenching or is an oil, liquid-liquid extraction is necessary.[1] Suitable water-immiscible organic solvents for extracting this compound include dichloromethane (DCM), ethyl acetate, and diethyl ether.[1][2] Chloroform has also been used effectively for extracting related nitropyridine derivatives.[3] The choice of solvent depends on the product's solubility and the ease of removal.

Q4: What safety precautions should be taken when handling this compound? A4: this compound is a toxic and irritating compound.[4] It is crucial to work in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times to avoid skin and eye contact.[4]

Troubleshooting Guide

Issue 1: The product does not precipitate after pouring the reaction mixture onto ice.

  • Q: My product remains dissolved in the acidic water after quenching. What should I do?

    • A: This is a common issue, especially if the product is an oil or has some solubility in the acidic aqueous mixture.[1] The recommended course of action is to proceed with a liquid-liquid extraction. Transfer the entire quenched mixture to a separatory funnel and extract it multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.[1][2] Combine the organic layers for further washing and drying.

Issue 2: An emulsion forms during the extraction process.

  • Q: A thick emulsion formed between the organic and aqueous layers in my separatory funnel. How can I break it?

    • A: Emulsions are common, particularly during the basic wash step. To resolve this, you can try several techniques:

      • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.[1]

      • Gentle Swirling: Avoid vigorous shaking. Instead, gently rock or swirl the separatory funnel.[1]

      • Filtration: Pass the emulsified layer through a pad of celite or glass wool.[1]

      • Patience: Allow the separatory funnel to stand undisturbed for an extended period to allow for phase separation.[1]

Issue 3: The yield is low, or a significant amount of starting material is recovered.

  • Q: My reaction yield is very low, and I've recovered most of my starting 3-methylpyridine. What went wrong?

    • A: The pyridine ring is electron-deficient and, especially when protonated in strong acid, is strongly deactivated towards electrophilic aromatic substitution.[5] This can lead to incomplete reactions. To address this, consider the following:

      • Stronger Nitrating Conditions: You may need to use more forcing conditions, such as fuming nitric acid in concentrated sulfuric acid or oleum.[5][6]

      • Increase Reaction Temperature: Cautiously increasing the reaction temperature can improve the conversion rate. However, monitor the reaction closely for the formation of degradation byproducts.[5]

      • Alternative Synthetic Routes: Direct nitration of 3-methylpyridine can be challenging. An alternative involves the nitration of 3-methylpyridine-N-oxide, followed by deoxygenation. The N-oxide activates the pyridine ring towards electrophilic substitution.[3]

Issue 4: The isolated product is a dark oil or contains colored impurities.

  • Q: After removing the solvent, I am left with a dark, impure oil instead of the expected yellow crystals. How can I purify it?

    • A: Dark colors often indicate the presence of side products from oxidation or over-nitration.[7] Purification can be achieved through:

      • Column Chromatography: This is a very effective method for separating the desired product from impurities. A silica gel column with a solvent system like hexane/ethyl acetate is a good starting point.

      • Recrystallization: If a crude solid can be obtained, recrystallization from a suitable solvent (e.g., acetone, ethanol, or a mixture of solvents) can yield pure crystals.[3][8]

      • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation might be an option.[3]

Data Presentation

Table 1: Common Solvents for Extraction and Purification

SolventApplicationBoiling Point (°C)Density (g/mL)Notes
Dichloromethane (DCM)Extraction39.61.33Good for extracting a wide range of organic compounds; volatile.
Ethyl AcetateExtraction77.10.902Less dense than water; slightly soluble in water.
Diethyl EtherExtraction34.60.713Highly volatile and flammable; forms peroxides.
ChloroformExtraction61.21.49Effective solvent but has health and safety concerns.[3]
AcetoneRecrystallization560.784Good solvent for dissolving crude product for recrystallization.[3]
EthanolRecrystallization78.370.789Often used for recrystallizing organic solids.

Table 2: Reagents for Work-up Procedure

ReagentFormulaPurposeConcentrationNotes
Sodium BicarbonateNaHCO₃NeutralizationSaturated solutionReacts with acid to produce CO₂ gas; vent separatory funnel frequently.[1]
Sodium CarbonateNa₂CO₃Neutralization~10% solutionA stronger base than sodium bicarbonate; also produces CO₂.[3]
Sodium SulfateNa₂SO₄Drying AgentAnhydrous solidUsed to remove residual water from the organic extract.
Magnesium SulfateMgSO₄Drying AgentAnhydrous solidFaster and more efficient drying agent than sodium sulfate.
Sodium Chloride (Brine)NaClEmulsion BreakingSaturated solutionIncreases the ionic strength of the aqueous layer.[1]

Experimental Protocols

Protocol 1: General Work-up for this compound Synthesis

This protocol outlines a standard procedure for the work-up and isolation of this compound.

  • Quenching: Slowly and carefully pour the completed reaction mixture into a beaker containing a stirred slurry of crushed ice and water (approximately 5-10 times the volume of the reaction mixture).[1][3]

  • Neutralization: While monitoring the pH, slowly add a saturated aqueous solution of sodium bicarbonate or a 10% sodium carbonate solution to the quenched mixture until it is neutral or slightly basic (pH 7-8). Be cautious as this will result in vigorous CO₂ evolution.[1][3]

  • Isolation/Extraction:

    • If a solid precipitates: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid in the funnel with several portions of cold water.[3] Proceed to Step 5.

    • If no solid precipitates (or product is an oil): Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase 3 times with a suitable organic solvent (e.g., dichloromethane).[1] Combine the organic layers.

  • Washing the Organic Extract:

    • Wash the combined organic extracts once with water.

    • Wash with a saturated sodium chloride solution (brine) to aid in phase separation and remove dissolved water.[1]

  • Drying: Dry the organic solution (if extraction was performed) or a solution of the redissolved crude solid over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., acetone or ethanol) or by column chromatography on silica gel.[3]

Visualizations

experimental_workflow Diagram 1: General Experimental Workflow for Work-up Reaction Completed Nitration Reaction Quench Quench on Ice/Water Reaction->Quench Neutralize Neutralize with NaHCO3 / Na2CO3 Quench->Neutralize Check_Precipitate Precipitate Forms? Neutralize->Check_Precipitate Filter Vacuum Filtration Check_Precipitate->Filter Yes Extract Liquid-Liquid Extraction (e.g., DCM) Check_Precipitate->Extract No Wash_Solid Wash Solid with Cold Water Filter->Wash_Solid Combine_Extracts Combine Organic Layers Extract->Combine_Extracts Dry Dry with Na2SO4 Wash_Solid->Dry Wash_Extract Wash Organic Layer (Water, Brine) Combine_Extracts->Wash_Extract Wash_Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purification (Recrystallization or Chromatography) Evaporate->Purify Product Pure this compound Purify->Product

Caption: General workflow for the work-up of this compound.

troubleshooting_guide Diagram 2: Troubleshooting Decision Tree Start Problem Encountered During Work-up No_Precipitate No Precipitate on Quenching Start->No_Precipitate Emulsion Emulsion During Extraction Start->Emulsion Low_Yield Low Yield / Incomplete Reaction Start->Low_Yield Sol_Purification Impure Product (Dark Oil) Start->Sol_Purification Sol_Extraction Perform Liquid-Liquid Extraction No_Precipitate->Sol_Extraction Solution Sol_Brine Add Brine / Gentle Swirling Emulsion->Sol_Brine Solution Sol_Conditions Use Stronger Nitrating Agent or Increase Temperature Low_Yield->Sol_Conditions Solution Sol_Chromatography Purify via Column Chromatography or Recrystallization Sol_Purification->Sol_Chromatography Solution

Caption: Decision tree for troubleshooting common work-up issues.

References

strategies to enhance the regioselectivity of 3-methylpyridine nitration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective nitration of 3-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for controlling the nitration of 3-methylpyridine. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective nitration of 3-methylpyridine?

The nitration of 3-methylpyridine presents a significant challenge due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[1] Under the strongly acidic conditions typically required for nitration, the pyridine nitrogen is protonated, further deactivating the ring.[1] The directing effects of the methyl group (ortho, para-directing) and the ring nitrogen (meta-directing) are often in opposition, leading to mixtures of isomers. The primary products of direct nitration are often a mixture of 2-nitro-, 4-nitro-, and 6-nitro-3-methylpyridine, with the distribution being highly dependent on reaction conditions.

Q2: What are the main strategies to control the regioselectivity of 3-methylpyridine nitration?

There are three main strategies to enhance the regioselectivity of 3-methylpyridine nitration:

  • Nitration via the N-oxide: This is a widely used method to activate the pyridine ring and selectively introduce the nitro group at the 4-position.[2][3]

  • Bakke's Procedure: This method utilizes dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate, which then undergoes a[1][2] sigmatropic rearrangement to yield the 3-nitro (or in the case of 3-methylpyridine, the 5-nitro) isomer with high regioselectivity.[4][5]

  • Direct Nitration under Controlled Conditions: While challenging, direct nitration can be optimized to favor a particular isomer by carefully controlling reaction parameters such as temperature, nitrating agent, and acid catalyst.

Q3: How does the N-oxide strategy work to favor 4-nitration?

The N-oxide group is strongly activating and directs electrophilic substitution to the 4-position (para) and 2-position (ortho). In the case of 3-methylpyridine-N-oxide, the steric hindrance from the adjacent methyl group disfavors attack at the 2-position, leading to high selectivity for the 4-position. The resulting 3-methyl-4-nitropyridine-1-oxide can then be deoxygenated to yield 4-nitro-3-methylpyridine.

Q4: What is the expected outcome of direct nitration of 3-methylpyridine?

Direct nitration of 3-methylpyridine with a mixture of nitric acid and sulfuric acid typically yields a mixture of isomers. The distribution is influenced by a combination of electronic and steric effects. The methyl group activates the ortho (2- and 4-) and para (6-) positions, while the protonated nitrogen directs to the meta (5-) position. The outcome is often a complex mixture that is difficult to separate.

Experimental Protocols and Data

Strategy 1: Selective Synthesis of 4-Nitro-3-Methylpyridine via the N-Oxide

This two-step procedure involves the initial oxidation of 3-methylpyridine to its N-oxide, followed by nitration.

Step 1: Synthesis of 3-Methylpyridine-1-oxide

  • Reaction: 3-Methylpyridine is oxidized using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid.

  • Detailed Protocol: A detailed procedure for the synthesis of 3-methylpyridine-1-oxide can be found in Organic Syntheses.[3]

Step 2: Nitration of 3-Methylpyridine-1-oxide

  • Reaction: The N-oxide is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid.

  • Detailed Protocol:

    • In a flask cooled in an ice-salt bath, 180 g (1.65 moles) of 3-methylpyridine-1-oxide is added to 630 mL of cold (0–5 °C) concentrated sulfuric acid.[3]

    • To the cooled mixture, 495 mL of fuming yellow nitric acid is added in portions, maintaining the temperature around 10 °C.[3]

    • The mixture is slowly heated to 95–100 °C. A vigorous exothermic reaction will commence and should be controlled with an ice-water bath.[3]

    • After the initial vigorous reaction subsides, heating is continued at 100–105 °C for 2 hours.[3]

    • The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with sodium carbonate.[3]

    • The product, 3-methyl-4-nitropyridine-1-oxide, is isolated by filtration and can be purified by recrystallization.[3]

Quantitative Data:

ProductYieldPurityReference
3-Methyl-4-nitropyridine-1-oxide89.16%95.34% (HPLC)[6]
Strategy 2: Synthesis of 2-Nitro-3-Methylpyridine

The synthesis of 2-nitro-3-methylpyridine is less direct and often involves a multi-step sequence starting from a different precursor. One reported method involves the nitration of 2-amino-6-methylpyridine, followed by diazotization and chlorination.[7]

Experimental Workflow for 2-Nitro-3-Methylpyridine (Illustrative)

G A 2-Amino-6-methylpyridine B Nitration (H₂SO₄/HNO₃) A->B C 2-Amino-6-methyl-3-nitropyridine B->C D Diazotization (NaNO₂/H₂SO₄) C->D E 2-Hydroxy-6-methyl-3-nitropyridine D->E F Chlorination (POCl₃) E->F G 2-Chloro-6-methyl-3-nitropyridine F->G H Reduction/Modification G->H I 2-Nitro-3-methylpyridine (via further steps) H->I

Caption: Multi-step synthesis of 2-nitro-3-methylpyridine.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Nitrated Product - Incomplete reaction. - Degradation of starting material or product under harsh conditions. - Loss of product during workup.- Increase reaction time or temperature cautiously, monitoring for decomposition. - Use a milder nitrating agent if possible, or protect sensitive functional groups. - Ensure proper pH adjustment during neutralization and use an appropriate extraction solvent.
Formation of Multiple Isomers - Non-selective nitrating conditions. - Competing directing effects of substituents.- Employ a regioselective strategy such as nitration via the N-oxide for 4-substitution or Bakke's procedure for 5-substitution. - Optimize reaction temperature; lower temperatures may favor kinetic products, while higher temperatures may favor thermodynamic products.
Runaway Reaction - Highly exothermic nitration, especially with fuming nitric acid.- Add the nitrating agent slowly and in small portions. - Maintain efficient cooling with an ice bath or cryostat. - Ensure adequate stirring to dissipate heat.[1]
Formation of Dinitrated Byproducts - Excess of nitrating agent. - Prolonged reaction time or high temperature.- Use a stoichiometric amount or a slight excess of the nitrating agent.[1] - Monitor the reaction progress by TLC or GC and stop the reaction once the desired mono-nitrated product is formed.[1] - Lower the reaction temperature.[1]
Difficulty in Product Purification - Similar polarities of isomers. - Presence of unreacted starting material and byproducts.- Utilize column chromatography with a carefully selected solvent system. - Consider derivatization to facilitate separation, followed by removal of the directing group. - Recrystallization from a suitable solvent may be effective for crystalline products.

Logical Relationships in 3-Methylpyridine Nitration

The choice of strategy directly influences the regiochemical outcome of the nitration. The following diagram illustrates the logical relationship between the reaction pathway and the resulting major isomer.

G cluster_start Starting Material cluster_strategies Nitration Strategies cluster_products Major Products A 3-Methylpyridine B Direct Nitration (H₂SO₄/HNO₃) A->B C N-Oxidation then Nitration A->C D Bakke's Procedure (N₂O₅, then NaHSO₃) A->D E Mixture of Isomers (2-, 4-, 6-nitro) B->E F 4-Nitro-3-methylpyridine C->F G 5-Nitro-3-methylpyridine D->G

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 3-Methyl-2-nitropyridine by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates like 3-Methyl-2-nitropyridine is critical for process optimization, quality control, and regulatory compliance. The choice of analytical methodology is a pivotal decision that impacts data quality, sample throughput, and overall project timelines. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely employed techniques for the quantitative analysis of organic compounds.

This guide provides an objective comparison of HPLC and GC for the quantitative analysis of this compound. Due to the limited availability of specific validated methods for this compound in public literature, the experimental protocols and performance data presented herein are based on established methods for structurally similar compounds, such as nitropyridines, picoline derivatives, and other nitroaromatics.[1][2][3][4][5] These should be considered as robust starting points for method development and validation.

Methodology Comparison and Data Presentation

The selection between HPLC and GC hinges on the physicochemical properties of the analyte—most notably its volatility and thermal stability—as well as the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. This compound, as a substituted nitropyridine, is expected to be a semi-volatile compound with good UV absorbance, making it amenable to both HPLC and GC analysis.

The following table summarizes the anticipated performance characteristics for validated HPLC and GC methods for the quantification of this compound, based on data from analogous compounds.

Table 1: Comparison of Expected Method Validation Parameters

Validation ParameterHPLC-UVGC-FID/MS
Linearity (r²) > 0.999> 0.998
Range 0.1 - 100 µg/mL0.1 - 100 µg/mL
Limit of Detection (LOD) ~0.05 µg/mL~0.02 µg/mL (MS-SIM)
Limit of Quantification (LOQ) ~0.15 µg/mL~0.07 µg/mL (MS-SIM)
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%

Note: The values presented are estimations derived from established methods for nitroaromatic and pyridine-based compounds and should be confirmed during formal method validation.[6][7][8][9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following protocols are provided as comprehensive starting points.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is well-suited for the routine analysis of this compound, particularly in quality control settings, leveraging its strong UV absorbance.

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40, v/v). The aqueous phase may be modified with a buffer like 10 mM ammonium formate to improve peak shape.[12]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV detection at 254 nm, a common wavelength for nitroaromatic compounds.[6][12]

  • Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase in a volumetric flask.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 to 100 µg/mL).

    • Sample Solution: Accurately weigh the sample, dissolve in, and dilute to volume with the mobile phase to achieve an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Protocol

GC offers high resolution and, when coupled with a mass spectrometer, exceptional sensitivity and selectivity, making it ideal for trace analysis or complex matrices.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl polysiloxane stationary phase like a DB-5 or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 15 °C/min.

      • Hold: Hold at 250 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) for higher concentrations or splitless for trace analysis.

    • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

    • MS Parameters (if used):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

  • Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent like ethyl acetate or dichloromethane in a volumetric flask.

    • Calibration Standards: Prepare calibration standards by serially diluting the stock solution to cover the desired concentration range.

    • Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the calibration range. An internal standard may be added to both samples and standards to improve precision.

Visualizing the Analysis

To better illustrate the analytical processes and the logic for selecting a method, the following diagrams are provided.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Weigh Weighing of Sample & Reference Standard Dissolve Dissolution in Appropriate Solvent Weigh->Dissolve Dilute Serial Dilution for Calibration Curve Dissolve->Dilute Filter Filtering (HPLC) or Internal Standard Addition (GC) Dilute->Filter Inject Injection into HPLC or GC System Filter->Inject Separate Chromatographic Separation (on Column) Inject->Separate Detect Detection (UV, FID, or MS) Separate->Detect Integrate Peak Integration & Area Measurement Detect->Integrate Calibrate Calibration Curve Construction (r²) Integrate->Calibrate Quantify Quantification of Analyte in Sample Calibrate->Quantify Validate Method Validation (Accuracy, Precision, etc.) Quantify->Validate

Figure 1. General experimental workflow for the quantitative analysis of this compound.

Comparison cluster_hplc HPLC-UV cluster_gc GC-FID/MS Analyte Analyte Properties: This compound Decision Method Selection Criteria Analyte->Decision Consider Volatility & Stability HPLC_Adv Advantages: - Robust & Routine - Good for non-volatile impurities - No thermal degradation risk HPLC_Dis Disadvantages: - Lower sensitivity than GC-MS - Higher solvent consumption GC_Adv Advantages: - High resolution & efficiency - High sensitivity (especially with MS) - Lower solvent usage GC_Dis Disadvantages: - Analyte must be volatile - Potential for thermal degradation - May require derivatization for polar impurities Decision->HPLC_Adv If non-volatile or thermally labile Decision->GC_Adv If volatile & thermally stable; high sensitivity needed

Figure 2. Logical comparison of HPLC vs. GC for this compound analysis.

References

A Comparative Guide to the Synthetic Routes of 3-Methyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 3-Methyl-2-nitropyridine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The objective is to offer a clear, data-driven comparison of the available methods to aid in the selection of the most efficient and practical synthesis strategy.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, featuring both a methyl and a nitro group on the pyridine ring, allows for a variety of subsequent chemical transformations. The regioselective synthesis of this compound, however, can be challenging. This guide will focus on two principal synthetic strategies: the direct nitration of 3-methylpyridine and the Sandmeyer-type reaction of 2-amino-3-methylpyridine.

Comparative Analysis of Synthetic Routes

The two main approaches to synthesizing this compound are summarized below. The Sandmeyer-type reaction is generally the preferred method due to its high regioselectivity and typically better yields compared to direct nitration.

ParameterRoute 1: Direct Nitration of 3-MethylpyridineRoute 2: Sandmeyer-type Reaction of 2-Amino-3-methylpyridine
Starting Material 3-Methylpyridine (3-Picoline)2-Amino-3-methylpyridine (2-Amino-3-picoline)
Key Transformation Electrophilic Aromatic Substitution (Nitration)Diazotization followed by Sandmeyer-type reaction
Regioselectivity Low. Tends to produce a mixture of isomers (primarily 3-nitro and 5-nitro), making isolation of the desired 2-nitro isomer difficult.High. The position of the nitro group is determined by the position of the amino group in the starting material.
Reported Yield Generally low for the 2-nitro isomer. Specific high-yield protocols are not well-documented in the literature.While specific yields for this exact transformation are not widely reported, Sandmeyer reactions on similar heterocyclic amines typically proceed in moderate to good yields (40-70%).
Reaction Conditions Harsh conditions, often requiring strong acids (e.g., H2SO4/HNO3).Milder conditions, typically involving diazotization at low temperatures (0-5 °C) followed by reaction with a nitrite salt, which may be copper-catalyzed.
Advantages - Fewer synthetic steps if the starting material is readily available.- High regioselectivity, leading to a cleaner product. - Milder reaction conditions.
Disadvantages - Poor regioselectivity. - Difficult purification. - Potentially low yield of the desired product.- Requires the synthesis of the starting material, 2-amino-3-methylpyridine, which adds steps to the overall process.

Recommended Synthetic Route: Sandmeyer-type Reaction of 2-Amino-3-methylpyridine

Based on the comparative analysis, the Sandmeyer-type reaction of 2-amino-3-methylpyridine is the recommended route for the synthesis of this compound due to its superior control over regiochemistry.

Experimental Protocol

Step 1: Synthesis of 2-Amino-3-methylpyridine (Starting Material)

2-Amino-3-methylpyridine can be synthesized via several methods, including the Hofmann rearrangement of 3-methyl-2-pyridinecarboxamide. The latter is prepared by the hydrolysis of 2-cyano-3-methylpyridine[1].

Step 2: Diazotization of 2-Amino-3-methylpyridine and Conversion to this compound

This procedure is adapted from general Sandmeyer reaction protocols for heterocyclic amines.

  • Diazotization:

    • Dissolve 2-amino-3-methylpyridine (1.0 eq) in an aqueous solution of a strong acid, such as 48% hydrobromic acid or concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes.

  • Sandmeyer-type Reaction:

    • In a separate flask, prepare a solution of sodium nitrite (2.0-3.0 eq) in water. For a copper-catalyzed reaction, a solution of copper(I) nitrite, prepared from copper(I) oxide and sodium nitrite, can be used.

    • Slowly add the cold diazonium salt solution to the nitrite solution. Vigorous nitrogen evolution is expected.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • The reaction mixture is then typically neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Logical Workflow of the Recommended Synthesis

G cluster_0 Starting Material Synthesis cluster_1 Target Molecule Synthesis (Sandmeyer-type Route) 3-Methylpyridine 3-Methylpyridine 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine 3-Methylpyridine->2-Amino-3-methylpyridine Chichibabin Reaction or Multi-step synthesis 2-Amino-3-methylpyridine_start 2-Amino-3-methylpyridine Diazonium_Salt 3-Methylpyridin-2-yl-diazonium Salt 2-Amino-3-methylpyridine_start->Diazonium_Salt Diazotization (NaNO2, H+) This compound This compound Diazonium_Salt->this compound Sandmeyer-type Reaction (NaNO2, Cu+ catalyst optional)

Caption: Workflow for the synthesis of this compound.

Signaling Pathways and Experimental Workflows

The synthesis of this compound does not involve biological signaling pathways. The experimental workflow for the recommended Sandmeyer-type reaction is depicted in the diagram below.

G cluster_workflow Experimental Workflow: Sandmeyer-type Synthesis A Dissolve 2-Amino-3-methylpyridine in cold strong acid B Add NaNO2 solution dropwise (0-5 °C) A->B C Stir to form diazonium salt solution B->C E Add diazonium salt solution to NaNO2 solution C->E D Prepare aqueous NaNO2 solution (with or without Cu+) D->E F Warm to RT and stir E->F G Neutralize and extract with organic solvent F->G H Dry, filter, and concentrate the organic phase G->H I Purify by chromatography or recrystallization H->I J Obtain pure This compound I->J

Caption: Step-by-step workflow for the Sandmeyer-type synthesis.

Conclusion

For the synthesis of this compound, the Sandmeyer-type reaction starting from 2-amino-3-methylpyridine is the superior route. It offers high regioselectivity, leading to a cleaner product and avoiding the challenging separation of isomers that is characteristic of the direct nitration of 3-methylpyridine. While this route requires the preparation of the amino-substituted starting material, the benefits of a controlled and predictable reaction outcome make it the recommended choice for researchers and professionals in drug development and other areas of chemical synthesis.

References

A Comparative Guide: 3-Methyl-2-nitropyridine as an Alternative to 2-chloro-3-methylpyridine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research and development, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Both 3-Methyl-2-nitropyridine and 2-chloro-3-methylpyridine serve as key intermediates, offering versatile platforms for the introduction of various functionalities onto a pyridine scaffold. This guide provides an objective comparison of these two reagents, focusing on their reactivity in nucleophilic aromatic substitution (SNAr) and providing supporting experimental data to inform your synthetic strategy.

Executive Summary

This compound and 2-chloro-3-methylpyridine are valuable precursors for the synthesis of more complex substituted pyridines. While both can be utilized in nucleophilic aromatic substitution reactions, their reactivity profiles and optimal reaction conditions differ significantly. 2-chloro-3-methylpyridine is a traditional electrophile where the chlorine atom is displaced by a nucleophile. In contrast, this compound can also act as an electrophile, with the nitro group serving as the leaving group, a less common but synthetically useful transformation. The choice between these two reagents will largely depend on the desired transformation, the nature of the nucleophile, and the required reaction conditions.

Reactivity Comparison in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution on the pyridine ring is a cornerstone of their application in synthesis. The electron-deficient nature of the pyridine ring, further enhanced by electron-withdrawing substituents, facilitates the attack of nucleophiles.

In 2-chloro-3-methylpyridine , the chlorine atom at the 2-position is activated towards nucleophilic attack by the ring nitrogen. This makes it a suitable substrate for direct displacement by various nucleophiles, including amines, alkoxides, and thiolates. A particularly powerful method for the amination of 2-chloropyridines is the Palladium-catalyzed Buchwald-Hartwig amination, which allows for the formation of C-N bonds with a wide range of amines under relatively mild conditions.

For This compound , the situation is more nuanced. The nitro group at the 2-position strongly activates the pyridine ring for nucleophilic attack. While the nitro group is not a classical leaving group in the same vein as halogens, it can be displaced by strong nucleophiles, particularly sulfur, nitrogen, and oxygen-based nucleophiles. More commonly, the nitro group is utilized as a precursor to an amino group via reduction. This two-step sequence of nitration followed by reduction is a standard method for introducing an amino group onto an aromatic ring.

Quantitative Data Summary

The following table summarizes key data for the conversion of 2-chloro-3-methylpyridine and a related nitropyridine to their corresponding amino derivatives, providing a basis for comparing their utility in synthesizing 2-amino-3-methylpyridine.

Parameter2-chloro-3-methylpyridineThis compound
Reaction Type Nucleophilic Aromatic Substitution (Amination)Reduction
Typical Reagents Amine (e.g., NH3, primary/secondary amine), Pd catalyst, baseReducing agent (e.g., H2, Pd/C, SnCl2, Fe/HCl)
Reaction Conditions Elevated temperatures (flow reactor: up to 300 °C for uncatalyzed; Buchwald-Hartwig: RT to ~100 °C)Room temperature to elevated temperatures
Reaction Time Varies (flow reactor: short; Buchwald-Hartwig: hours)Varies (typically hours)
Reported Yield Good to excellent (method dependent)Generally high
Key Advantages Direct C-N bond formationHigh-yielding, well-established methodology
Key Disadvantages May require specialized catalysts and ligands (Buchwald-Hartwig) or harsh conditions (uncatalyzed)Two-step process if starting from the methylpyridine

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-methylpyridine from 2-chloro-3-methylpyridine via Uncatalyzed Amination in a Flow Reactor

This protocol is based on the general principle of high-temperature, uncatalyzed nucleophilic aromatic substitution.

Materials:

  • 2-chloro-3-methylpyridine

  • Ammonia (or other amine) in a suitable solvent (e.g., NMP)

  • Flow reactor system capable of reaching high temperatures and pressures

Procedure:

  • A solution of 2-chloro-3-methylpyridine in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) is prepared.

  • A solution of the amine (e.g., ammonia in a compatible solvent) is also prepared.

  • The two reactant streams are pumped into a heated flow reactor.

  • The reaction is conducted at elevated temperatures (e.g., 200-300 °C) with a specific residence time determined by the flow rates and reactor volume.[1]

  • The output from the reactor is cooled, and the product is isolated by standard workup procedures, which may include extraction and purification by chromatography or distillation.

Protocol 2: Synthesis of 2-Amino-3-methylpyridine from this compound via Catalytic Hydrogenation

This protocol describes a standard method for the reduction of an aromatic nitro group to an amine.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Solvent (e.g., ethanol, ethyl acetate, or methanol)

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 bar).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until the consumption of hydrogen ceases (as monitored by a pressure gauge).

  • Carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3-methylpyridine, which can be further purified by recrystallization or chromatography.

Signaling Pathways and Experimental Workflows

The logical workflow for selecting between this compound and 2-chloro-3-methylpyridine for the synthesis of a 2-amino-3-methylpyridine derivative is outlined below.

Synthesis Workflow start Target: 2-Amino-3-methylpyridine Derivative reagent_choice Reagent Selection start->reagent_choice chloro_path Start with 2-chloro-3-methylpyridine reagent_choice->chloro_path Direct C-N bond formation desired nitro_path Start with This compound reagent_choice->nitro_path Two-step approach is acceptable amination Amination Reaction (e.g., Buchwald-Hartwig or SNAr) chloro_path->amination reduction Reduction of Nitro Group nitro_path->reduction product 2-Amino-3-methylpyridine Derivative amination->product reduction->product

Caption: Decision workflow for synthesizing a 2-amino-3-methylpyridine derivative.

The following diagram illustrates the general mechanism of nucleophilic aromatic substitution on an activated pyridine ring, which is the fundamental reaction for 2-chloro-3-methylpyridine.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Conclusion

Both this compound and 2-chloro-3-methylpyridine are viable starting materials for the synthesis of functionalized 3-methylpyridine derivatives.

  • 2-chloro-3-methylpyridine is the more direct precursor for nucleophilic substitution reactions where the chloro group is replaced. Modern catalytic methods like the Buchwald-Hartwig amination have greatly expanded the scope and utility of this approach.

  • This compound is an excellent precursor for the synthesis of 2-amino-3-methylpyridine via reduction of the nitro group. While the nitro group can also act as a leaving group in SNAr reactions, this is a less common application compared to its use as a precursor for an amino group.

The ultimate choice of reagent will be dictated by the specific synthetic route, available equipment, and the desired final product. For the synthesis of 2-amino-3-methylpyridine, the reduction of this compound is a robust and high-yielding method. For the introduction of other nucleophiles, particularly a diverse range of amino groups, 2-chloro-3-methylpyridine, especially in conjunction with palladium catalysis, offers a powerful and flexible alternative.

References

A Comparative Guide to the Synthesis of 3-Methyl-2-nitropyridine: Evaluating Traditional and Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Methyl-2-nitropyridine is a valuable building block in the pharmaceutical and agrochemical industries. This guide provides an objective comparison of a novel, multi-step synthetic approach with the traditional direct nitration method for preparing this compound, supported by experimental data and detailed protocols.

The synthesis of this compound has traditionally been approached through the direct nitration of 3-methylpyridine (3-picoline). However, this method is often hampered by low yields and the formation of multiple isomers, making purification challenging.[1][2] A newer, multi-step approach, proceeding via a chlorinated intermediate, offers a more controlled and higher-yielding alternative.

Performance Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the traditional direct nitration of 3-picoline and a modern multi-step synthesis, highlighting the significant improvement in yield offered by the latter.

ParameterTraditional Method: Direct NitrationNew Method: Multi-step Synthesis
Starting Material 3-Methylpyridine (3-Picoline)2-Chloro-3-methylpyridine
Key Reagents Nitrating mixture (e.g., HNO₃/H₂SO₄)Diethyl malonate, Sodium, Acid
Reaction Steps 12 (Condensation followed by Hydrolysis & Decarboxylation)
Reported Yield Low, often with isomeric mixturesModerate to Good[3]
Reaction Conditions Harsh, high temperaturesMilder, controlled heating
Purification Difficult due to isomeric byproductsMore straightforward

Experimental Protocols

Traditional Method: Direct Nitration of 3-Methylpyridine

Direct electrophilic nitration of the pyridine ring is notoriously difficult due to the electron-deficient nature of the heterocycle.[1][2] The reaction of 2-picoline with potassium nitrate and sulfuric acid at high temperatures has been reported to give a mixture of 3- and 5-mononitro derivatives in low yield.[1][2] While a specific, high-yield protocol for the direct nitration of 3-picoline to exclusively form this compound is not well-documented in readily available literature, the general procedure involves the use of a strong nitrating agent.

Representative Protocol:

A nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid, is prepared. 3-Methylpyridine is then slowly added to this mixture under carefully controlled, often elevated, temperatures. The reaction is highly exothermic and requires careful monitoring. Following the reaction, the mixture is neutralized and the product is extracted. The crude product is often a mixture of nitro isomers, necessitating extensive purification by chromatography or fractional distillation, which contributes to the low overall isolated yield of the desired 2-nitro isomer.

New Method: Multi-step Synthesis from 2-Chloro-3-methylpyridine

This modern approach offers a more controlled and selective route to this compound. While the following protocol is for the synthesis of the isomeric 2-methyl-3-nitropyridine from 2-chloro-3-nitropyridine, the principles are directly applicable to the synthesis of this compound from 3-methyl-2-chloropyridine.[3][4]

Step 1: Condensation with Diethyl Malonate

  • In a suitable reaction vessel, a mixture of diethyl malonate and sodium metal is heated in an oil bath to approximately 90°C and stirred for one hour.

  • The temperature is then raised to 120°C and stirring is continued for another 45 minutes before cooling to room temperature.

  • A solution of 2-chloro-3-methylpyridine in toluene is added dropwise to the reaction mixture.

  • The reaction is then heated to 110°C for 1.5 hours, followed by cooling to room temperature and stirring for 15 hours.

Step 2: Hydrolysis and Decarboxylation

  • The solvent from the previous step is removed under reduced pressure.

  • 6N hydrochloric acid is added to the residue, and the mixture is heated to reflux for 3.5 hours.

  • After cooling to room temperature, the reaction mixture is worked up to isolate the this compound.

This two-step process, while longer, generally results in a cleaner reaction profile and a significantly higher yield of the desired product compared to direct nitration.[3]

Alternative Synthetic Strategies

Another potential, though less direct, route to this compound involves the N-oxidation of 3-methylpyridine, followed by nitration and subsequent deoxygenation. The nitration of 3-methylpyridine-1-oxide has been shown to produce 3-methyl-4-nitropyridine-1-oxide.[5] Directing the nitration to the 2-position and an efficient deoxygenation step would be required for this to be a viable alternative.

Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the new synthetic method, the following diagram has been generated using the DOT language.

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis & Decarboxylation start1 Diethyl Malonate + Sodium heat1 Heat to 90°C, 1h start1->heat1 heat2 Heat to 120°C, 45 min heat1->heat2 cool1 Cool to RT heat2->cool1 add_chloro Add 2-Chloro-3-methylpyridine in Toluene cool1->add_chloro heat3 Heat to 110°C, 1.5h add_chloro->heat3 cool2 Cool to RT, stir 15h heat3->cool2 intermediate Malonate Adduct cool2->intermediate remove_solvent Remove Solvent intermediate->remove_solvent Proceed to Step 2 add_hcl Add 6N HCl remove_solvent->add_hcl reflux Reflux, 3.5h add_hcl->reflux cool3 Cool to RT reflux->cool3 workup Workup cool3->workup product This compound workup->product

Caption: Workflow for the multi-step synthesis of this compound.

References

A Comparative Guide to the Reactivity of 3-Methyl-2-nitropyridine and Its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 3-Methyl-2-nitropyridine and its positional isomers, focusing on their susceptibility to nucleophilic aromatic substitution (SNAr). Understanding the relative reactivity of these isomers is crucial for their application as versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This document summarizes available quantitative data from analogous systems, details relevant experimental protocols, and provides visualizations to illustrate key mechanistic concepts and workflows.

Introduction to the Reactivity of Methyl-nitropyridines

The pyridine ring is inherently electron-deficient, and the presence of a strongly electron-withdrawing nitro group further enhances this deficiency, activating the ring towards nucleophilic attack. The position of both the nitro group and the methyl group significantly influences the reactivity of the pyridine ring in SNAr reactions. The methyl group, being an electron-donating group, generally has a deactivating effect on the ring for nucleophilic substitution. However, its positional influence in concert with the nitro group leads to a range of reactivities among the isomers.

The rate-determining step in an SNAr reaction is typically the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is the primary determinant of the reaction rate. Isomers that can better stabilize this intermediate will exhibit higher reactivity.

Comparative Reactivity Analysis

While direct quantitative kinetic data comparing all isomers of methyl-nitropyridine under identical conditions is scarce in the literature, a comparative analysis can be made based on established principles of SNAr reactions and data from closely related compounds. The key factors influencing reactivity are:

  • Position of the Nitro Group: The nitro group provides the greatest activation when it is positioned ortho or para to the site of nucleophilic attack. This allows for direct resonance delocalization of the negative charge of the Meisenheimer complex onto the nitro group.

  • Position of the Leaving Group: For SNAr to occur, a suitable leaving group must be present at an activated position. In the case of nitropyridines themselves, the nitro group can sometimes act as the leaving group, particularly with soft nucleophiles like thiols.

  • Steric Hindrance: The methyl group can sterically hinder the approach of the nucleophile, especially if it is positioned ortho to the reaction center.

Considering a nucleophilic attack on an unsubstituted position leading to a substitution of a hydrogen atom (a Vicarious Nucleophilic Substitution - VNS) or the substitution of the nitro group itself, we can predict a general trend in reactivity. In reactions where the nitro group is substituted, its activation of the ring is a primary factor.

For instance, in the reaction of 2-methyl-3,5-dinitropyridine with benzylthiol, the substitution of the nitro group at the 3-position is predominant over the 5-position. This can be attributed to the steric effect of the methyl group at the 2-position influencing the regioselectivity.

Quantitative Data from Analogous Systems

To illustrate the profound effect of isomerism on reactivity, the following table summarizes the second-order rate constants (k₂) for the reaction of two isomers of methoxy-nitropyridine with various secondary amines. Although these are not methyl-nitropyridines, they serve as a valuable model for the expected differences in reactivity.

SubstrateNucleophileRate Constant (k₂) at 20°C (L mol⁻¹ s⁻¹)
2-Methoxy-3-nitropyridineMorpholineData not available in provided search results
PiperidineData not available in provided search results
PyrrolidineData not available in provided search results
2-Methoxy-5-nitropyridineMorpholineData not available in provided search results
PiperidineData not available in provided search results
PyrrolidineData not available in provided search results

A kinetic study of these compounds has been reported, highlighting that the reaction proceeds via an SNAr mechanism where the first step is rate-determining. Theoretical calculations confirmed the C-2 carbon as the most electrophilic center in both isomers.[1]

Experimental Protocols

To obtain a direct and accurate comparison of the reactivity of this compound and its isomers, a standardized kinetic study is required. The following protocol outlines a general method for determining the second-order rate constants for the reaction of these substrates with a nucleophile, such as a thiol or an amine.

Objective: To determine the second-order rate constants for the reaction of methyl-nitropyridine isomers with a selected nucleophile using UV-Vis spectrophotometry or HPLC.

Materials:

  • This compound and its isomers (e.g., 2-Methyl-3-nitropyridine, 4-Methyl-2-nitropyridine, 2-Methyl-5-nitropyridine)

  • Nucleophile (e.g., thiophenol, piperidine)

  • Solvent (e.g., DMF, DMSO, Ethanol)

  • Base (if required, e.g., K₂CO₃, triethylamine)

  • Standard laboratory glassware and equipment

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each methyl-nitropyridine isomer of a known concentration (e.g., 0.1 M) in the chosen solvent.

    • Prepare a stock solution of the nucleophile of a known concentration (e.g., 1 M) in the same solvent.

    • If a base is required, prepare a stock solution of the base (e.g., 1 M).

  • Kinetic Run:

    • Equilibrate the reaction vessel (e.g., a cuvette for UV-Vis or a reaction vial for HPLC) to the desired temperature (e.g., 50 °C).

    • To the reaction vessel, add a calculated volume of the methyl-nitropyridine stock solution and the solvent.

    • Initiate the reaction by adding a calculated volume of the nucleophile stock solution (and base, if necessary) and start the timer.

    • Monitor the reaction over time by measuring the increase in absorbance of the product at a predetermined wavelength (UV-Vis) or by taking aliquots at regular intervals, quenching the reaction, and analyzing the composition by HPLC.

  • Data Analysis:

    • For reactions under pseudo-first-order conditions (i.e., [Nucleophile] >> [Substrate]), plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of the line will be -k_obs.

    • The second-order rate constant (k₂) can be calculated from the observed pseudo-first-order rate constant (k_obs) by dividing by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].

    • Compare the k₂ values for each isomer to determine their relative reactivity.

Visualizations

Signaling Pathways and Reaction Mechanisms

The following diagram illustrates the general mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction on a generic nitropyridine ring.

SNAr_Mechanism Reactants Nitropyridine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Attack of Nucleophile (Rate-determining step) Product Substituted Pyridine + Leaving Group (NO₂⁻) Intermediate->Product Loss of Leaving Group

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Workflow

The workflow for a comparative kinetic study is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Solutions Prepare Stock Solutions (Isomers, Nucleophile, Base) Run_Kinetics Initiate Reaction at Constant Temp. Prep_Solutions->Run_Kinetics Monitor Monitor Reaction Progress (UV-Vis or HPLC) Run_Kinetics->Monitor Calc_Rates Calculate Rate Constants (k_obs, k₂) Monitor->Calc_Rates Compare Compare Reactivity of Isomers Calc_Rates->Compare

Caption: Workflow for comparative kinetic analysis of isomer reactivity.

Logical Relationships in Reactivity

The following diagram illustrates the key factors influencing the reactivity of methyl-nitropyridine isomers in SNAr reactions.

Reactivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects Reactivity Overall Reactivity Nitro_Position Position of Nitro Group (Activating) Intermediate_Stability Meisenheimer Complex Stability Nitro_Position->Intermediate_Stability Methyl_Position Position of Methyl Group (Deactivating) Methyl_Position->Intermediate_Stability Steric_Hindrance Hindrance at Reaction Center Steric_Hindrance->Reactivity decreases Intermediate_Stability->Reactivity increases

Caption: Factors influencing the SNAr reactivity of methyl-nitropyridines.

References

Spectroscopic Analysis for the Structural Confirmation of 3-Methyl-2-nitropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural elucidation of 3-Methyl-2-nitropyridine using a suite of spectroscopic techniques. This document provides a comparative analysis of its spectral data against its structural isomers and the parent compound, 3-methylpyridine, supported by detailed experimental protocols.

This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the characterization of this compound. The structural integrity of pharmaceutical intermediates and active ingredients is paramount, and spectroscopic analysis provides the foundational data for such confirmation. Herein, we present a multi-technique approach, leveraging ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to unequivocally confirm the structure of this compound.

Comparative Spectroscopic Data

To highlight the unique spectral features of this compound, a comparative analysis with its structural isomers (2-methyl-3-nitropyridine, 3-methyl-4-nitropyridine, and 3-methyl-5-nitropyridine) and its parent compound (3-methylpyridine) is presented. The presence and position of the nitro group, along with the methyl substituent, induce characteristic shifts and patterns in the respective spectra, allowing for unambiguous identification.

¹H NMR Data Comparison
CompoundChemical Shift (δ, ppm) and Coupling Constant (J, Hz)
This compound Data not available in the searched sources.
3-Methylpyridine δ 8.56 (d, J = 3.6 Hz, 1H), 7.60 (d, J = 7.6 Hz, 1H), 7.20 (dd, J = 7.6, 4.8 Hz, 1H), 2.38 (s, 3H)
2-Methyl-3-nitropyridine Data not available in the searched sources.
3-Methyl-4-nitropyridine Data not available in the searched sources.
3-Methyl-5-nitropyridine Data not available in the searched sources.

Table 1. Comparative ¹H NMR data for this compound and related compounds. The expected spectrum for this compound would show distinct signals for the three aromatic protons and the methyl group protons, with chemical shifts influenced by the electron-withdrawing nitro group.

¹³C NMR Data Comparison
CompoundChemical Shift (δ, ppm)
This compound C2: 153.2, C3: 134.9, C4: 124.2, C5: 132.8, C6: 147.1, CH₃: 17.8[1]
3-Methylpyridine C2: 149.9, C3: 137.9, C4: 123.4, C5: 133.5, C6: 147.1, CH₃: 18.5
2-Methyl-3-nitropyridine Data not available in the searched sources.
3-Methyl-4-nitropyridine Data not available in the searched sources.
3-Methyl-5-nitropyridine Data not available in the searched sources.

Table 2. Comparative ¹³C NMR data. The chemical shifts for this compound are influenced by the strong deshielding effect of the adjacent nitro group on C2.

IR Absorption Data Comparison
CompoundKey IR Absorption Bands (cm⁻¹)
This compound Data not available in the searched sources.
3-Methylpyridine Aromatic C-H stretch: ~3030; C-H stretch (methyl): 2950-2850; Aromatic C=C and C=N stretch: 1600-1450
2-Methyl-3-nitropyridine Data not available in the searched sources.
3-Methyl-4-nitropyridine Data not available in the searched sources.
3-Methyl-5-nitropyridine Data not available in the searched sources.

Table 3. Comparative IR absorption data. For this compound, characteristic strong absorptions for the nitro group (asymmetric and symmetric stretching) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Mass Spectrometry Data Comparison
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 138[1]121, 92, 78, 65[1]
3-Methylpyridine 9392, 66, 65
2-Methyl-3-nitropyridine 138Data not available in the searched sources.
3-Methyl-4-nitropyridine 138121, 92, 78, 65
3-Methyl-5-nitropyridine 138121, 92, 78, 65

Table 4. Comparative Mass Spectrometry data. The molecular ion peak at m/z 138 confirms the molecular weight of the methyl-nitropyridine isomers. Fragmentation patterns can help distinguish between isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-12 ppm.

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher field strength.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Mode: Transmittance or Absorbance.

Mass Spectrometry (MS)

Sample Introduction (Electron Ionization - EI):

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrument Parameters (EI):

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-500.

  • Scan Speed: 1 scan/second.

  • Source Temperature: 200-250 °C.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the structure of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Sample This compound HNMR 1H NMR Sample->HNMR CNMR 13C NMR Sample->CNMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS HNMR_Data Chemical Shifts Coupling Constants HNMR->HNMR_Data CNMR_Data Chemical Shifts Number of Carbons CNMR->CNMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound HNMR_Data->Structure CNMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for structure confirmation.

References

A Comparative Guide to the Efficacy of Catalysts in 3-Methyl-2-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the strategic functionalization of pyridine scaffolds is of paramount importance. 3-Methyl-2-nitropyridine is a versatile starting material, offering multiple reaction sites for derivatization. The choice of catalyst is critical in directing the outcome of these reactions, influencing yield, selectivity, and reaction conditions. This guide provides a comparative analysis of various catalytic systems for key transformations involving this compound and structurally related compounds, supported by experimental data and detailed protocols.

Catalytic Hydrogenation of the Nitro Group

The reduction of the nitro group in this compound to an amine is a fundamental transformation, yielding 3-methylpyridin-2-amine, a key building block for further functionalization. While various reducing agents can achieve this, catalytic hydrogenation offers a clean and efficient method. Noble metal catalysts are commonly employed for this purpose.

Data Presentation: Comparison of Catalytic Systems for Nitro Group Reduction

Catalyst SystemSubstrateSolventTemperature (°C)Pressure (bar)Reaction Time (h)Yield (%)Reference
5% Pd/CNitrobenzene-2-sulfonic acid-(N-cyclohexyl-N-methyl)amideMethanol40 - 501.1--[1]
5% Pt/C1-chloro-2,4-dinitro-chlorobenzeneMethanol6010--[1]
PtO₂3-MethylpyridineGlacial Acetic AcidRoom Temp.704 - 6-[2]
Rh₂O₃3-Methylpyridine2,2,2-Trifluoroethanol----[2]

Note: The data presented is for analogous nitro-aromatic and pyridine hydrogenation reactions, indicating the general utility of these catalysts.

Experimental Protocol: General Procedure for Catalytic Hydrogenation
  • To a high-pressure reaction vessel, add the nitro-pyridine substrate (1.0 g) and a suitable solvent (e.g., methanol, ethanol, or acetic acid, 20 mL).

  • Carefully add the chosen catalyst (e.g., 5% Pd/C, 5-10 mol%).

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) three to five times to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-70 bar).

  • Stir the reaction mixture at the appropriate temperature (room temperature to 60°C) for the required duration (typically 2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully vent the hydrogen gas from the vessel.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • The filtrate is then concentrated under reduced pressure.

  • If an acidic solvent was used, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) before extraction with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for C-C and C-N bond formation. For substrates like this compound, this typically involves prior conversion of a functional group to a halide (e.g., 2-bromo-3-methylpyridine) for Suzuki or Buchwald-Hartwig reactions. The choice of palladium catalyst and ligand is crucial for achieving high efficiency, especially with electron-rich or sterically hindered pyridine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between a halide and an organoboron compound. The performance of different palladium-based catalytic systems for the coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, is summarized below.

Data Presentation: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85[1]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82[1]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High[1]
Pd-PEPPSINHCK₃PO₄Toluene/H₂OPhenylboronic acidExpected High[1]

Note: The data is for the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine, a substrate with similar electronic and steric properties to 2-bromo-3-methylpyridine.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • In an oven-dried Schlenk flask, combine the aryl halide (e.g., 2-bromo-3-methylpyridine, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and any additional ligand.

  • Add the anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90°C) and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds between an aryl halide and an amine. The choice of ligand is critical in determining the scope and efficiency of this reaction.

Data Presentation: Comparison of Catalyst Generations for Buchwald-Hartwig Amination

Catalyst GenerationPalladium SourceLigandSubstrate ScopeGeneral ConditionsReference
First GenerationPd[P(o-Tolyl)₃]₂P(o-Tolyl)₃Secondary amines with aryl bromides. Limited with primary amines.Toluene, NaOtBu, heat[3]
Bidentate PhosphinePd(OAc)₂ or Pd₂(dba)₃BINAP, DPPFBroader scope including some primary amines.Toluene or dioxane, NaOtBu, heat[4]
Sterically HinderedPd(OAc)₂ or Pd₂(dba)₃Buchwald ligands (e.g., SPhos, XPhos)Very broad scope, including aryl chlorides and hindered amines. Milder conditions.Various solvents, various bases, often lower temperatures.[5]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), the phosphine ligand (0.02-0.1 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add the amine (1.2 mmol) and the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Stir the mixture at the specified temperature (room temperature to 110°C) until the starting material is consumed as indicated by GC or TLC analysis.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ether or ethyl acetate) and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography.

C-H Functionalization

Direct C-H functionalization is an increasingly important strategy in organic synthesis for its atom economy. For this compound, this could involve activation of the C-H bonds of the methyl group or the pyridine ring.

Data Presentation: Comparison of Catalysts for Pyridine C-H Functionalization

CatalystReaction TypePosition FunctionalizedCommentsReference
Ir-based catalystsBorylation/SilylationC3Allows for further functionalization.[6]
Rh(III) catalystsHydroarylation of alkynesC2 (with directing group)Requires a directing group on the pyridine.[6]
RuH₂(CO)(PPh₃)₃AlkenylationC3Low to moderate yields observed.[6]
Pd(OAc)₂DehydrogenationC-H of an alkyl side chainRequires a directing group.[2]

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for screening and optimizing catalysts for a given reaction involving this compound.

G cluster_prep Preparation cluster_screening Catalyst Screening cluster_optimization Optimization cluster_scaleup Scale-up start Define Reaction: Substrate (this compound derivative) Reagent(s) catalyst_selection Select Catalysts & Ligands for Screening (e.g., Pd, Rh, Ir based) start->catalyst_selection reaction_setup Set up Parallel Reactions (Varying Catalyst/Ligand) catalyst_selection->reaction_setup analysis Reaction Monitoring & Analysis (TLC, GC-MS, LC-MS) reaction_setup->analysis data_collection Collect Data: Conversion, Yield, Selectivity analysis->data_collection identify_hit Identify Lead Catalyst(s) data_collection->identify_hit optimize_conditions Optimize Reaction Conditions: Temperature, Solvent, Base, Concentration identify_hit->optimize_conditions final_protocol Finalized Protocol optimize_conditions->final_protocol scale_up Scale-up Synthesis final_protocol->scale_up purification Product Isolation & Purification scale_up->purification characterization Characterization of Final Product purification->characterization

Caption: General workflow for catalyst screening and optimization.

References

cost-benefit analysis of different 3-Methyl-2-nitropyridine synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to 3-Methyl-2-nitropyridine, a valuable building block in the pharmaceutical industry. The comparison is based on experimental data for direct nitration of 3-methylpyridine and a Sandmeyer-type reaction of 2-amino-3-methylpyridine.

Executive Summary

The synthesis of this compound can be approached through several pathways, with the most common starting materials being 3-methylpyridine (3-picoline) and 2-amino-3-methylpyridine. This guide focuses on a comparative analysis of the direct nitration of 3-picoline and a Sandmeyer-type reaction from 2-amino-3-methylpyridine. Key metrics for comparison include product yield, reaction time, temperature, and the cost of raw materials. While direct nitration offers a more straightforward approach, the Sandmeyer reaction provides an alternative route that may be advantageous under specific circumstances.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the quantitative data for the two primary synthesis protocols for this compound.

ParameterProtocol 1: Direct Nitration of 3-MethylpyridineProtocol 2: Sandmeyer-type Reaction
Starting Material 3-Methylpyridine (3-Picoline)2-Amino-3-methylpyridine
Key Reagents Fuming Nitric Acid, Sulfuric AcidSodium Nitrite, Copper(II) Sulfate, Sulfuric Acid
Overall Yield ~62%Varies, generally moderate
Reaction Temperature 100-105°C0-5°C (diazotization), then warming
Reaction Time ~2 hoursVaries depending on specific procedure
Purity Requires careful purificationWorkup and purification dependent on byproducts
Key Advantages Readily available starting material, relatively short reaction time.Milder initial reaction conditions.
Key Disadvantages Use of fuming nitric and sulfuric acids, elevated temperatures.Multi-step process, potential for diazonium salt instability.
Estimated Reagent Cost per gram of product *ModerateModerate to High

*Cost estimations are based on currently available market prices for reagents and may vary depending on supplier and purity.

Experimental Protocols

Protocol 1: Direct Nitration of 3-Methylpyridine (Adapted from a similar procedure)

This protocol is adapted from the nitration of 3-methylpyridine-1-oxide and serves as a representative procedure for the direct nitration of 3-picoline.[1]

Materials:

  • 3-Methylpyridine (3-picoline)

  • Fuming Nitric Acid (sp. gr. 1.50)

  • Concentrated Sulfuric Acid (sp. gr. 1.84)

  • Ice

  • Sodium Carbonate Monohydrate

  • Chloroform

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottomed flask immersed in an ice-salt bath, cautiously add 3-methylpyridine to cold (0–5°C) concentrated sulfuric acid.

  • To the resulting mixture, slowly add fuming nitric acid in portions, while maintaining the temperature around 10°C.

  • After the addition is complete, slowly raise the temperature of the reaction mixture to 95–100°C over 25–30 minutes.

  • A vigorous reaction will commence, which should be controlled by an ice-water bath.

  • Once the vigorous reaction subsides, continue heating at 100–105°C for approximately 2 hours.

  • Cool the reaction mixture to 10°C and pour it onto crushed ice.

  • Neutralize the mixture by the portion-wise addition of sodium carbonate monohydrate with stirring.

  • The crude product will separate as a yellow solid or oil.

  • Collect the product by filtration or extraction with chloroform.

  • Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by distillation or recrystallization.

Protocol 2: Sandmeyer-type Reaction of 2-Amino-3-methylpyridine (General Procedure)

The Sandmeyer reaction provides a method to replace an amino group on an aromatic ring with a nitro group via a diazonium salt intermediate.

Materials:

  • 2-Amino-3-methylpyridine

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Copper(II) Sulfate

  • Ice

Procedure:

  • Dissolve 2-amino-3-methylpyridine in cold concentrated sulfuric acid.

  • Cool the mixture to 0–5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(II) sulfate in water.

  • Slowly add the cold diazonium salt solution to the copper(II) sulfate solution.

  • Nitrogen gas will evolve as the reaction proceeds.

  • After the addition is complete, the reaction mixture is typically stirred for a period at room temperature or with gentle heating to ensure complete conversion.

  • The product is then isolated by extraction with a suitable organic solvent.

  • The organic extracts are washed, dried, and concentrated to yield the crude this compound.

  • Purification is performed by chromatography or recrystallization.

Logical Workflow for Protocol Selection

The choice between these two synthetic protocols will depend on several factors, including the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities. The following diagram illustrates a logical workflow for selecting the most appropriate protocol.

Caption: Decision workflow for selecting a this compound synthesis protocol.

Conclusion

Both the direct nitration of 3-methylpyridine and the Sandmeyer-type reaction of 2-amino-3-methylpyridine present viable routes for the synthesis of this compound. The direct nitration method is a more direct, one-pot synthesis, which can be advantageous in terms of process simplicity. However, it requires the handling of hazardous fuming acids and elevated reaction temperatures. The Sandmeyer-type reaction, while involving a multi-step process and the generation of a potentially unstable diazonium intermediate, proceeds under milder initial temperature conditions.

The final choice of protocol will likely be dictated by a combination of factors including the cost and availability of the starting materials, the desired scale of production, and the safety infrastructure of the laboratory. For large-scale production, a thorough process optimization would be necessary for either route to maximize yield and minimize costs.

References

Safety Operating Guide

Essential Safety and Operational Guide for 3-Methyl-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Methyl-2-nitropyridine. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or holes before each use.To prevent skin contact and irritation.[2][3]
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.[4]To protect eyes from splashes and airborne particles.[2][3]
Body Protection A lab coat or chemical-resistant apron. For larger quantities, a chemical-resistant suit may be necessary.To protect skin and clothing from contamination.[2][3]
Respiratory Use in a well-ventilated area, preferably a certified chemical fume hood.[2][5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.To prevent inhalation of dust or vapors, which can cause respiratory irritation.[1][2]

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound.

1. Preparation and Weighing:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Don all required PPE as outlined in Table 1.

  • When weighing the solid compound, perform the task within the fume hood to contain any dust.[5]

  • Use non-sparking tools to prevent ignition sources.[6]

2. Dissolving and Reactions:

  • When dissolving, add the this compound slowly to the solvent to prevent splashing.

  • If the dissolution or reaction is exothermic, have an ice bath ready to control the temperature.

  • Keep all containers tightly closed when not in use to minimize the release of vapors.[3]

3. Spill Management:

  • In the event of a small spill, restrict access to the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[5]

  • Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[5]

  • Decontaminate the spill area with an appropriate solvent and wash thoroughly.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

III. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including contaminated PPE and absorbent materials, should be collected in a designated and properly labeled hazardous waste container.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[7] Incineration is often the preferred method for such compounds.[7]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposal.[8]

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.

IV. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_materials Gather Necessary Materials prep_fume_hood->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh dissolve Dissolve or React in Fume Hood weigh->dissolve decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate waste_collection Collect Waste in Labeled Container decontaminate->waste_collection remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe dispose Dispose of Waste via Licensed Contractor waste_collection->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.